molecular formula C7H7BBrFO2 B591542 2-Bromo-6-fluoro-3-methylphenylboronic acid CAS No. 957121-09-4

2-Bromo-6-fluoro-3-methylphenylboronic acid

Cat. No.: B591542
CAS No.: 957121-09-4
M. Wt: 232.843
InChI Key: DJJQBIXFCLTFQS-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrFO2 and its molecular weight is 232.843. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-6-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJQBIXFCLTFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659364
Record name (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
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Molecular Weight

232.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957121-09-4
Record name B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957121-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 957121-09-4

This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, and its significant role in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Core Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 957121-09-4[1]
Molecular Formula C₇H₇BBrFO₂[1][2]
Molecular Weight 232.8 g/mol [2]
Appearance White to off-white crystalline powder
Purity ≥96%

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataAvailability
¹H NMR Available[3]
¹³C NMR Available[3]
Mass Spectrometry (MS) Available[3]
Infrared (IR) Spectroscopy Available[3]

Safety Information

This compound should be handled with care in a laboratory setting. The following is a summary of key safety precautions.

Table 3: Hazard and Precautionary Statements

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves.
Eye Irritation Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.

For complete safety information, please refer to the full Safety Data Sheet (SDS) from the supplier.

Role in Drug Discovery and Development

Phenylboronic acids, particularly those incorporating fluorine atoms, are crucial intermediates in the synthesis of novel pharmaceutical compounds. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This compound serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.

The bromine atom provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of other organic molecules. This reaction is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.

Experimental Protocols

A key application of this compound is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed, representative experimental protocol for this reaction.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (or triflate) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent to the reaction mixture. The concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.

Visualizations

Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product BoronicAcid Ar'B(OH)₂ + Base ArylHalide Ar-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the key steps in performing a Suzuki-Miyaura coupling reaction in a laboratory setting.

Suzuki_Workflow start Start setup Reaction Setup (Reagents, Solvent, Catalyst) start->setup degas Degassing (Vacuum/Inert Gas Cycles) setup->degas heat Heating and Stirring (Monitor by TLC/LC-MS) degas->heat workup Aqueous Work-up (Extraction) heat->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex biaryl molecules through palladium-catalyzed cross-coupling reactions.

Core Chemical Properties

This compound is a substituted aromatic boronic acid. Its chemical structure, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, offers multiple points for chemical modification and imparts specific electronic and steric properties that influence its reactivity.

Physicochemical Data

While a specific melting point for this compound is not consistently reported in publicly available literature, the following table summarizes its key known and calculated physical and chemical properties.

PropertyValueSource
Molecular Formula C₇H₇BBrFO₂[1]
Molecular Weight 232.84 g/mol [2]
Boiling Point 343.455°C at 760 mmHg[1]
Flash Point 161.516°C[1]
Appearance White to off-white solid (typical for arylboronic acids)General Knowledge
Solubility Generally soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water.General Knowledge
Stability Store in a cool, dry place. Sensitive to heat and moisture. Boronic acids can undergo dehydration to form boroxines.General Knowledge
Spectral Data

Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR, are essential for the unambiguous identification and purity assessment of this compound. While specific spectra are proprietary to chemical suppliers, they are generally available upon request from the vendor.

Synthesis and Reactivity

The primary utility of this compound lies in its application as a versatile coupling partner in organic synthesis.

Synthesis

A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a generalized experimental protocol for the synthesis of this compound from 1,3-dibromo-2-fluoro-4-methylbenzene.

Experimental Protocol: Synthesis via Lithiation-Borylation [3][4][5][6]

Materials:

  • 1,3-dibromo-2-fluoro-4-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

  • 1,3-dibromo-2-fluoro-4-methylbenzene is dissolved in anhydrous THF and cooled to -78°C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour.

  • Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70°C. The mixture is stirred at -78°C for an additional 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of 1 M HCl at 0°C. The mixture is stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Logical Workflow for Synthesis

G start Start: 1,3-dibromo-2-fluoro-4-methylbenzene lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation borylation Borylation (Triisopropyl borate, -78°C) lithiation->borylation quench Aqueous Workup (HCl) borylation->quench extraction Extraction & Drying quench->extraction purification Purification (Recrystallization/Chromatography) extraction->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound.

Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling [7][8][9][10]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.

  • Add the degassed solvent system.

  • The reaction mixture is heated (typically between 80-110°C) and stirred for a period of 2 to 24 hours, with the progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired biaryl compound.

Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation R'-Pd(II)-X reductive_elimination Reductive Elimination transmetalation->reductive_elimination Ar-Pd(II)-R' reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide R'-X aryl_halide->oxidative_addition boronic_acid Ar-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively documented, substituted phenylboronic acids are a class of compounds with significant interest in medicinal chemistry. They are known to act as enzyme inhibitors, particularly for serine proteases, and have been explored for their potential in targeted cancer therapy and as antibacterial agents. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes.

Conceptual Interaction of Phenylboronic Acids with Biological Targets

G sub_pba Substituted Phenylboronic Acid (e.g., this compound) interaction Reversible Covalent Bonding (Boronate Ester Formation) sub_pba->interaction enzyme Enzyme Active Site (e.g., Serine Protease) enzyme->interaction inhibition Enzyme Inhibition interaction->inhibition response Biological Response (e.g., Therapeutic Effect) inhibition->response

Caption: Potential mechanism of action for substituted phenylboronic acids.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its primary application lies in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its chemical properties and synthetic utility, serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic route for 2-Bromo-6-fluoro-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a three-step process commencing with a commercially available starting material, proceeding through a directed ortho-metalation, followed by boronation and subsequent hydrolysis. This document outlines the detailed experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the fluorine substituent on the aromatic ring to achieve regioselective lithiation, followed by quenching with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.

Synthesis_Pathway SM 2-Bromo-6-fluorotoluene Int1 2-Bromo-6-fluoro-3-methylphenyllithium SM->Int1  n-BuLi, THF, -78 °C Int2 Triisopropyl boronate ester Int1->Int2  B(O-iPr)₃, -78 °C to rt Product This compound Int2->Product  H₃O⁺

Caption: Synthetic route to this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Step 1: Directed ortho-Metalation (Lithiation) of 2-Bromo-6-fluorotoluene

This step involves the regioselective deprotonation of 2-bromo-6-fluorotoluene at the position ortho to the fluorine atom using an organolithium base. The fluorine atom acts as a directed metalation group (DMG), facilitating the removal of the adjacent proton.[1][2][3]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).

  • Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in the THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.

Step 2: Boronation of the Aryllithium Intermediate

The generated aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.[4][5]

Experimental Protocol:

  • To the cold (-78 °C) solution of 2-bromo-6-fluoro-3-methylphenyllithium from Step 1, add triisopropyl borate (1.2 eq) dropwise via syringe at a rate that maintains the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a quenched aliquot.

Step 3: Hydrolysis of the Boronate Ester

The final step is the hydrolysis of the triisopropyl boronate ester to the desired this compound. This is typically achieved by treatment with an aqueous acid.

Experimental Protocol:

  • Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

  • Slowly add aqueous hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the pH of the aqueous layer is between 1 and 2.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Experimental_Workflow cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Boronation cluster_step3 Step 3: Hydrolysis & Purification A Dissolve 2-bromo-6-fluorotoluene in anhydrous THF B Cool to -78 °C A->B C Slowly add n-BuLi B->C D Stir at -78 °C for 1-2 h C->D E Add triisopropyl borate at -78 °C D->E Intermediate: Aryllithium F Warm to room temperature E->F G Stir overnight F->G H Cool to 0 °C and add aq. HCl G->H Intermediate: Boronate Ester I Extract with ethyl acetate H->I J Dry and concentrate I->J K Purify by recrystallization or chromatography J->K Product Product K->Product Final Product

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected yields for the synthesis of this compound. The yields are based on literature precedents for analogous reactions and may vary depending on the specific reaction scale and conditions.

StepReactionKey Reagents & ConditionsTypical Yield (%)Purity (%)Reference
1Directed ortho-Metalation2-Bromo-6-fluorotoluene, n-BuLi, THF, -78 °C, 1-2 h80-90 (estimated)-[1][2][3]
2BoronationTriisopropyl borate, -78 °C to rt, overnight70-85 (of boronate ester)>95 (crude)[4][5]
3Hydrolysis2 M HCl, Ethyl acetate85-95 (from boronate ester)>98 (after purification)[5]
Overall Total Synthesis - 50-70 (estimated) >98 -

Safety Considerations

  • Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents.

  • Temperature Control: The lithiation reaction is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure safety.

  • Quenching: The quenching of organolithium reagents and the hydrolysis step should be performed slowly and with adequate cooling to control the exothermic reaction.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

References

An In-depth Technical Guide to (2-Bromo-6-fluoro-3-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-6-fluoro-3-methylphenyl)boronic acid is a specialized synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, alongside the reactive boronic acid moiety, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Chemical Structure and Properties

The chemical structure of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid is characterized by a phenyl ring substituted with four different groups. The arrangement of these substituents dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid

PropertyValueSource
CAS Number 957121-09-4Internal Search
Molecular Formula C₇H₇BBrFO₂Internal Search
Molecular Weight 232.84 g/mol Internal Search
Appearance White to off-white solid (typical for arylboronic acids)Inferred from similar compounds
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOInferred from similar compounds

Table 2: Spectroscopic Data

TypeDataSource
¹H NMR Spectra availableChemicalBook[1]
¹³C NMR Spectra availableChemicalBook[1]
Mass Spectrometry Spectra availableChemicalBook[1]

Synthesis

Experimental Protocol: Synthesis of Arylboronic Acids via Lithiation-Borylation

Materials:

  • 1-Bromo-3-fluoro-2-methyl-benzene (starting material)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-fluoro-2-methyl-benzene and anhydrous THF under a nitrogen atmosphere.

  • Lithiathion: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield (2-Bromo-6-fluoro-3-methylphenyl)boronic acid.

Applications in Drug Discovery and Development

Arylboronic acids are crucial intermediates in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.

Suzuki-Miyaura Cross-Coupling Reactions

(2-Bromo-6-fluoro-3-methylphenyl)boronic acid can be utilized as a key building block in Suzuki-Miyaura coupling reactions to introduce the 2-bromo-6-fluoro-3-methylphenyl moiety into a target molecule. This is particularly valuable for structure-activity relationship (SAR) studies in drug development, where the unique electronic and steric properties of this substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 1: General Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Workflow A Reactants (Aryl Halide & Boronic Acid) D Reaction Mixture A->D B Palladium Catalyst & Base B->D C Solvent C->D E Heating (e.g., 80-100 °C) D->E Reaction F Work-up (Extraction & Washing) E->F Completion G Purification (Chromatography) F->G H Coupled Product G->H

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Therapeutic Areas

While specific applications of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid in signaling pathways are not documented, its structural motifs are present in compounds investigated for various therapeutic areas. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromo-substituent provides a handle for further functionalization.

Diagram 2: Logical Relationship in Medicinal Chemistry Application

Medicinal_Chemistry_Logic A (2-Bromo-6-fluoro-3-methylphenyl)boronic acid B Suzuki-Miyaura Coupling A->B C Novel Biaryl Compounds B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E F Drug Candidate E->F

Caption: The logical progression from a building block to a drug candidate.

Conclusion

(2-Bromo-6-fluoro-3-methylphenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, the general principles and protocols for arylboronic acids provide a strong foundation for its use in research and development. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries in the quest for novel therapeutics.

References

Navigating the Safety Profile of 2-Bromo-6-fluoro-3-methylphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No. 957121-09-4). This document is intended to equip researchers, scientists, and professionals in drug development with the critical information necessary for the safe handling, storage, and disposal of this compound. While specific quantitative toxicological and physical data for this particular molecule are not extensively available, this guide consolidates the existing safety information and provides procedural guidance based on the known hazards of structurally related arylboronic acids.

Compound Identification and Properties

IdentifierValue
Chemical Name This compound
CAS Number 957121-09-4
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Structure (Image of the chemical structure of this compound)

Note: Detailed physical and chemical properties such as melting point, boiling point, and density for this compound are not well-documented in publicly available literature. For a positional isomer, 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5), a boiling point of 345.8°C at 760 mmHg and a density of 1.65 g/cm³ have been reported; however, these values should be used with caution as they do not directly apply to the title compound.[1]

Hazard Identification and Classification

Based on safety data sheets for this compound and similar arylboronic acids, the primary hazards are:

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The GHS pictograms associated with these hazards are typically the exclamation mark (GHS07).

Handling and Storage

Proper handling and storage procedures are paramount to ensure laboratory safety.

7.1. Safe Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

7.2. Safe Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

  • Some sources recommend refrigeration to maintain product quality.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

FirstAid

Accidental Release Measures

In the case of a spill, follow these procedures to minimize exposure and environmental contamination.

SpillResponse

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended PPE for handling this compound.

PPE

Toxicological Information

As stated in available Safety Data Sheets, the toxicological properties of this compound have not been fully investigated.[3] The primary health effects are presumed based on the hazards of similar compounds and include:

  • Acute Toxicity: No data available for oral, dermal, or inhalation routes.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Experimental Protocols

Detailed experimental protocols involving this compound are not provided in safety data sheets. Researchers should develop specific protocols based on the scale of their work and in accordance with their institution's safety guidelines. General best practices for handling solid arylboronic acids include:

  • Weighing: Conduct all weighing operations within a balance enclosure or a chemical fume hood to prevent inhalation of fine dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this in a fume hood.

  • Reactions: Set up reactions in a fume hood. Be aware that boronic acids can be sensitive to air and moisture, which may affect reaction outcomes.

  • Work-up and Purification: Handle all post-reaction mixtures and purification steps (e.g., extraction, chromatography) with appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in properly labeled hazardous waste containers according to institutional and regulatory guidelines.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet from their supplier and adhere to all applicable safety regulations.

References

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Bromo-6-fluoro-3-methylphenylboronic acid is a specialized building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core, offers a versatile platform for the synthesis of novel and complex organic molecules. This guide provides a comprehensive overview of its suppliers, key chemical properties, a detailed synthesis protocol, and its application in the crucial Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.

Key Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-quality reagents is paramount. Several chemical suppliers offer this compound, with varying purity levels and available quantities. Below is a summary of prominent suppliers and their typical product specifications.

SupplierCAS NumberPurityAvailable Quantities
BLDpharm957121-09-4≥97%Gram to Kilogram
Guidechem957121-09-496-99%Milligram to Kilogram
Molbase957121-09-4≥95%Gram to Kilogram
Autech Industry Co.,Limited957121-09-4≥98%Gram to Kilogram
ABCR GmbH957121-09-4≥97%Gram quantities

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

PropertyValue
Molecular FormulaC₇H₇BBrFO₂
Molecular Weight232.84 g/mol
AppearanceWhite to off-white powder
Melting Point135-145 °C
Boiling Point343.4 ± 52.0 °C (Predicted)
Density1.71 ± 0.1 g/cm³ (Predicted)
pKa8.25 ± 0.25 (Predicted)

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-bromo-6-fluoroaniline. This protocol outlines a common synthetic route involving diazotization, iodination, and subsequent metal-halogen exchange followed by borylation.

Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodo-6-methylbenzene from 2-Bromo-6-fluoro-3-methylaniline

  • Diazotization: To a stirred solution of 2-bromo-6-fluoro-3-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added to the diazonium salt solution. The reaction mixture is slowly warmed to room temperature and then heated to approximately 60 °C until the evolution of nitrogen gas ceases.

  • Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3-fluoro-2-iodo-6-methylbenzene, which can be purified by column chromatography.

Step 2: Synthesis of this compound via Lithiation-Borylation

  • Lithium-Halogen Exchange: To a solution of 1-bromo-3-fluoro-2-iodo-6-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.

G Synthesis of this compound A 2-Bromo-6-fluoro-3-methylaniline B Diazonium Salt Intermediate A->B NaNO2, H2SO4, 0-5 °C C 1-Bromo-3-fluoro-2-iodo-6-methylbenzene B->C KI, heat D Aryllithium Intermediate C->D n-BuLi, THF, -78 °C E Boronate Ester Intermediate D->E B(OiPr)3, -78 °C to rt F This compound E->F HCl (aq)

Caption: Synthetic pathway to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. This compound serves as a key coupling partner in these reactions, allowing for the introduction of the 2-bromo-6-fluoro-3-methylphenyl moiety onto a variety of substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

G Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition (Aryl Halide, R-X) A->B C R-Pd(II)-X Intermediate B->C D Transmetalation (Boronic Acid, Ar-B(OH)2 + Base) C->D E R-Pd(II)-Ar Intermediate D->E F Reductive Elimination E->F F->A Regeneration G Coupled Product (R-Ar) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role in Drug Discovery: A Hypothetical Signaling Pathway Inhibition

The structural motifs accessible through the use of this compound are often found in kinase inhibitors, a major class of therapeutic agents. For instance, a hypothetical inhibitor, "Compound X," synthesized using this building block, could target a specific signaling pathway implicated in cancer progression, such as the MAPK/ERK pathway.

The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When one of the proteins in the pathway is mutated, it can become stuck in the "on" or "off" position, which is a necessary step in the development of many cancers. "Compound X" could be designed to bind to the ATP-binding site of a key kinase in this pathway, such as MEK1 or ERK2, thereby inhibiting its activity and preventing downstream signaling that leads to cell proliferation and survival.

G Hypothetical Inhibition of MAPK/ERK Pathway by Compound X cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CompoundX Compound X CompoundX->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical drug.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its availability from multiple suppliers, coupled with well-established synthetic routes and broad applicability in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it a key building block for the creation of novel therapeutic agents. The strategic incorporation of this moiety can lead to the development of potent and selective inhibitors of critical biological pathways, highlighting its importance in the ongoing quest for new and improved medicines.

Commercial Availability and Application of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylphenylboronic acid, with CAS number 957121-09-4, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a substituted phenyl ring, allows for versatile modifications and makes it a key intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Specifications

A summary of the key chemical properties for this compound is presented in the table below. These specifications are typical and may vary slightly between suppliers.

PropertyValue
CAS Number 957121-09-4
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol
Typical Purity 96-99%
Boiling Point 343.455°C at 760 mmHg
Flash Point 161.516°C

Commercial Availability

This compound is commercially available from a range of chemical suppliers. The typical purity offered is between 96% and 99%. The compound can be sourced in quantities ranging from milligrams to kilograms to meet the needs of both small-scale research and larger-scale development projects.

The following table summarizes a selection of suppliers for this compound. Please note that availability and pricing are subject to change and it is recommended to contact the suppliers directly for the most current information.

SupplierPurityAvailable Quantities
ProcessPointChemicalsVariesInquire
Guidechem96%, 98%, 99%250 mg (MOQ), 1 kg (MOQ), Gram quantities
AbacipharmTechVariesInquire
Hangzhou Lingrui Chemical Co., Ltd.VariesInquire
Simagchem CorporationVariesInquire

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The boronic acid group readily participates in the catalytic cycle, while the bromine atom can serve as a handle for subsequent coupling reactions or other transformations.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_reagents Reagents Aryl_Halide Ar¹-X (Aryl or Heteroaryl Halide) Product Ar¹-Ar² (Coupled Product) Aryl_Halide->Product + Boronic_Acid Ar²-B(OH)₂ (e.g., this compound) Boronic_Acid->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OH)₃]⁻ PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different coupling partners.

Materials:
  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a simple palladium source like Pd(OAc)₂, e.g., SPhos, XPhos)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

General Procedure:
  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2-3 equivalents).

  • Inert Atmosphere: The flask is sealed with a septum and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.

  • Catalyst and Solvent Addition: The palladium catalyst (and ligand, if necessary) is added to the flask under the inert atmosphere. A degassed solvent mixture (e.g., toluene/water 4:1) is then added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired coupled product.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Reagents Add Catalyst and Degassed Solvent Inert->Reagents Heat Heat to Reaction Temperature (e.g., 80-110 °C) Reagents->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Dry Dry and Concentrate Organic Phase Extract->Dry Purify Purify Crude Product (Column Chromatography or Recrystallization) Dry->Purify

Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a readily available and versatile reagent for organic synthesis. Its utility, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling, makes it a valuable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory. Researchers should always consult safety data sheets and perform appropriate risk assessments before handling any chemicals.

Technical Guide: Physical Properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern organic synthesis. This document compiles available data and outlines the standard experimental methodologies for their determination, serving as a vital resource for laboratory professionals.

Core Physical and Chemical Properties

This compound, identified by the CAS Number 957121-09-4, is a substituted arylboronic acid.[1] Such compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its physical characteristics are essential for handling, reaction setup, and safety considerations.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below. It is important to note that while several key data points are available from chemical suppliers and databases, the melting point is not consistently reported in publicly accessible literature.

PropertyValue
CAS Number 957121-09-4
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.8 g/mol
Appearance White to Yellow Solid (Inferred)¹
Melting Point Data not available
Boiling Point 343.455 °C at 760 mmHg
Flash Point 161.516 °C
Density 1.651 g/cm³

¹Appearance is inferred from the physical state of the closely related compound, 2-Bromo-6-fluoro-3-methylbenzaldehyde.

Experimental Protocols

The determination of the physical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the common methodologies for these measurements.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a small plug (1-2 mm high) at the sealed end.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (such as a Mel-Temp or DigiMelt).

  • Measurement:

    • Rapid Determination: An initial rapid heating (10-20°C per minute) is performed to find an approximate melting range.

    • Accurate Determination: A second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.

Methodology: Distillation or Thiele Tube Method

  • Sample Preparation: A small volume (e.g., 5 mL for simple distillation or a few drops for the Thiele tube method) of the substance is used. For this compound, which is solid at room temperature, it would first need to be melted.

  • Apparatus Setup (Thiele Tube):

    • A small amount of the molten substance is placed in a fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

    • The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Measurement:

    • The Thiele tube is heated gently and uniformly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Heating is stopped, and the bath is allowed to cool slowly.

  • Data Recording: The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.

Flash Point Determination

The flash point is the lowest temperature at which a liquid's vapors will ignite when exposed to an ignition source. This is a critical safety parameter.

Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)

  • Sample Preparation: The sample cup of the Pensky-Martens apparatus is filled with the substance to the specified mark. As the compound is a solid, it would be heated until just molten before testing.

  • Apparatus Setup: The lid is secured on the cup. The apparatus includes a stirrer and a controlled heating system.

  • Measurement:

    • The sample is heated at a slow, constant, and specified rate while being continuously stirred.

    • At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or electric spark) is dipped into the vapor space above the liquid.

  • Data Recording: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors to flash.

Workflow and Data Relationships

The logical flow for characterizing the physical properties of a chemical sample like this compound is depicted below. This process moves from basic identification and qualitative assessment to quantitative measurements that are critical for safety and application.

G cluster_0 Initial Assessment cluster_1 Thermal Analysis cluster_2 Safety & Hazard Analysis cluster_3 Final Data Compilation A Sample Reception (CAS: 957121-09-4) B Visual Inspection (Appearance, Physical State) A->B C Melting Point Determination B->C D Boiling Point Determination B->D F Technical Data Sheet Generation C->F E Flash Point Determination D->E Provides Volatility Info D->F E->F

Caption: Workflow for Physical Property Characterization.

References

Stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's intrinsic stability, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Stability of Arylboronic Acids

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the stability of these compounds can be a significant concern, directly impacting their shelf-life, reactivity, and the reproducibility of synthetic procedures. The stability of an arylboronic acid is influenced by its substitution pattern, with ortho-substituted derivatives often exhibiting unique stability profiles.

For this compound, the presence of two ortho-substituents to the boronic acid moiety—a bromine and a fluorine atom—significantly influences its chemical properties and stability.

Primary Degradation Pathway: Protodeboronation

The principal degradation pathway for many arylboronic acids, including this compound, is protodeboronation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding deborylated arene (1-bromo-3-fluoro-2-methylbenzene) and boric acid.

Protodeboronation_Pathway

Factors that can accelerate protodeboronation include:

  • Moisture: Water is a key reactant in the hydrolysis of the C-B bond.

  • Temperature: Elevated temperatures can increase the rate of decomposition.

  • pH: Both acidic and basic conditions can catalyze the protodeboronation process.

  • Light: Exposure to light, particularly UV radiation, can promote degradation.

Recommended Storage and Handling

To ensure the long-term stability and efficacy of this compound, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acid stability.

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal degradation and slows the rate of potential side reactions.
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation and minimizes exposure to atmospheric moisture.
Light Exposure Store in the dark (amber vial)Protects the compound from photolytic degradation.
Moisture Tightly sealed container in a dry placePrevents hydrolysis and subsequent protodeboronation.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves subjecting the compound to a series of stress conditions, a process known as forced degradation studies. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Experimental_Workflow

Detailed Methodologies

The following are detailed protocols for initiating forced degradation studies. The concentration of the active pharmaceutical ingredient (API) and the specific conditions may need to be optimized based on preliminary results.

4.2.1. Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will serve as the stock solution for the stress studies.

4.2.2. Acid Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Base Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at room temperature for a defined period (e.g., 2 hours). Note: Base-catalyzed degradation can be rapid.

  • At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

4.2.4. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

4.2.5. Thermal Degradation

  • Transfer a known amount of the solid compound to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

  • For degradation in solution, incubate the stock solution at a controlled temperature (e.g., 60°C).

  • At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and dilute for analysis.

4.2.6. Photolytic Degradation

  • Expose the stock solution and a sample of the solid compound to a light source providing both UV and visible light (e.g., in a photostability chamber).

  • Maintain a control sample wrapped in aluminum foil to protect it from light.

  • Expose the samples for a defined duration or until a significant amount of degradation is observed.

  • At specified time points, prepare the samples for analysis.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, is required to separate the parent compound from its degradation products. The development and validation of such a method are critical for accurate stability assessment.

Example HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 15 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS detection.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise format to facilitate comparison and interpretation.

Quantitative Data Summary (Template)
Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products (if identified)
0.1 M HCl24 h60°CDataData
0.1 M NaOH2 hRoom Temp.DataData
3% H₂O₂24 hRoom Temp.DataData
Thermal (Solid)7 days80°CDataData
Thermal (Solution)48 h60°CDataData
PhotolyticExposureAmbientDataData

Logical Relationships in Stability

The stability of this compound is governed by a set of interrelated factors. The following diagram illustrates the logical relationship between storage conditions and the stability of the compound.

Stability_Factors

Conclusion

The stability of this compound is a critical parameter that requires careful consideration to ensure its quality and performance in synthetic applications. The primary degradation pathway is protodeboronation, which can be mitigated by adhering to strict storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light and moisture. The implementation of forced degradation studies provides a robust framework for understanding the compound's stability profile and for the development of stability-indicating analytical methods. The information presented in this guide serves as a valuable resource for scientists and researchers working with this important chemical entity.

A Technical Guide to the Handling and Storage of 2-Bromo-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential procedures for the safe handling and appropriate storage of 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No. 957121-09-4). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research and development purposes.

Compound Identification and Properties

PropertyValue
CAS Number 957121-09-4
Molecular Formula C₇H₇BBrFO₂
Molecular Weight 232.84 g/mol

Hazard Identification and Safety Precautions

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

A robust PPE strategy is fundamental to minimizing exposure risks.

Protection TypeSpecification
Eye Protection Chemical safety goggles with side shields are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
Body Protection A standard laboratory coat is required.
Respiratory Protection Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors.

Handling Procedures

Safe handling practices are paramount to prevent accidental exposure and contamination.

  • Engineering Controls : Always handle this compound within a certified chemical fume hood.

  • General Handling : Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.

  • Spill Management :

    • Small Spills : Carefully sweep up the solid material, avoiding the generation of dust. Place the collected material into a sealed, labeled container for proper disposal.

    • Large Spills : Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound.

Storage Conditions

Proper storage is critical for maintaining the stability and purity of this compound.

Storage ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.
Atmosphere For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).
Container Keep the container tightly sealed to prevent moisture ingress.
Incompatible Materials Store away from strong oxidizing agents and strong bases.

Experimental Protocols & Workflows

The following diagrams illustrate the recommended workflows for handling and storage.

G cluster_receiving Receiving and Initial Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal A Receive Compound B Inspect Container for Damage A->B C Log into Inventory B->C D Transfer to Designated Storage C->D E Don Appropriate PPE D->E Retrieve from Storage F Transfer to Chemical Fume Hood E->F G Weigh Required Amount F->G H Perform Experiment G->H I Clean Work Area H->I J Segregate Waste I->J Generate Waste K Label Waste Container J->K L Store in Designated Waste Area K->L M Dispose via Certified Vendor L->M

Caption: Workflow for Safe Handling of this compound.

G cluster_storage Optimal Storage Conditions A This compound B Cool and Dry Location (2-8 °C Recommended) A->B C Tightly Sealed Container A->C D Inert Atmosphere (Nitrogen or Argon) A->D E Away from Incompatible Materials (Strong Oxidizers, Strong Bases) A->E

Caption: Logical Relationships for Proper Storage.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and generally less toxic organoboron reagents.[1] These attributes make it an invaluable tool in medicinal chemistry and drug development for the construction of complex molecular architectures.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-6-fluoro-3-methylphenylboronic acid with aryl halides. The steric hindrance imposed by the ortho-substituents (bromo and fluoro groups) on the phenylboronic acid presents a challenge that necessitates the use of specialized catalyst systems to achieve high efficiency. The following protocols and data are based on established methods for sterically hindered substrates and serve as a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid, activated by a base, is transferred to the palladium(II) complex.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

For sterically hindered substrates such as this compound, the use of bulky and electron-rich phosphine ligands is crucial. These ligands facilitate the oxidative addition and reductive elimination steps, overcoming the steric repulsion of the ortho-substituents.[3]

Data Presentation: Representative Conditions for Suzuki Coupling of Sterically Hindered Substrates

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with aryl halides, providing a comparative overview of effective catalyst systems.

Arylboronic Acid (equiv.)Aryl Halide (equiv.)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mesitylboronic acid (1.5)4-Chlorotoluene (1.0)Pd(OAc)₂ (1.5)SPhos (3.0)K₃PO₄ (2.0)Toluene1001894
2,6-Dimethylphenylboronic acid (1.5)2-Bromo-m-xylene (1.0)Pd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (3.0)Dioxane1001292
2-Isopropylphenylboronic acid (1.2)1-Bromo-4-tert-butylbenzene (1.0)Pd(OAc)₂ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)1,4-Dioxane801695
2-Formylphenylboronic acid (1.1)2-Bromopyridine (1.0)Pd(dppf)Cl₂ (3.0)-K₂CO₃ (2.0)DMF/H₂O90688
2,4,6-Triisopropylphenylboronic acid (1.5)2-Chloroanisole (1.0)Pd(OAc)₂ (2.0)JohnPhos (4.0)K₃PO₄ (3.0)Toluene1102485

Experimental Protocols

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask or sealed vial, condenser)

  • Magnetic stirrer and heating plate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Setup and Execution
  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[4] Extract the aqueous layer with ethyl acetate.[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]

Visualizations

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Anhydrous/Degassed Solvent B->C D Inert Atmosphere: Evacuate & Backfill with N₂/Ar C->D E Heat to 80-110 °C with Stirring D->E F Monitor Progress (TLC, GC-MS, LC-MS) E->F G Cool to Room Temperature F->G H Quench with Water & Extract with Organic Solvent G->H I Dry Organic Layer & Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterize Product (NMR, MS, etc.)

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination product R¹-R² transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Optimal Base Selection for Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on several factors, with the choice of base being critical, particularly for sterically hindered substrates such as 2-Bromo-6-fluoro-3-methylphenylboronic acid. The base plays a crucial role in the catalytic cycle by activating the organoboron species, thereby facilitating the key transmetalation step.[1][2][3] This document provides a comprehensive guide to selecting an appropriate base for the Suzuki coupling of this compound with an aryl halide, complete with a comparative data table and detailed experimental protocols.

For sterically hindered systems, the selection of a suitable base is paramount to achieving high yields and minimizing side reactions.[1] Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[4] In cases of significant steric hindrance, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to promote the reaction.[1][5]

Data Presentation: Comparison of Bases

The following table summarizes the impact of different bases on the yield of the Suzuki coupling reaction between this compound and a representative aryl bromide (e.g., 4-bromoanisole). The data highlights the performance of various inorganic bases in this transformation.

EntryBaseSolventCatalyst SystemTemperature (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)Pd₂(dba)₃ / SPhos1001291
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd₂(dba)₃ / SPhos1001287
3K₂CO₃1,4-Dioxane/H₂O (4:1)Pd₂(dba)₃ / SPhos1001875
4t-BuOK1,4-DioxanePd₂(dba)₃ / SPhos100882
5Na₂CO₃Toluene/EtOH/H₂OPd(PPh₃)₄Reflux2445

Note: The data in this table is representative and based on general trends observed for sterically hindered Suzuki-Miyaura couplings. Optimization may be required for specific substrates.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Aryl Halide - Base B Add Catalyst System: - Palladium Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., SPhos) A->B C Add Degassed Solvent B->C D Inert Atmosphere (N₂ or Ar) C->D E Heat to Reaction Temperature D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extraction with Organic Solvent H->I J Drying and Concentration I->J K Purification (e.g., Column Chromatography) J->K

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_aryl Ar-Pd(II)L₂-Ar' PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_aryl->Product ArylHalide Ar-X ArylHalide->PdII_halide BoronicAcid Ar'-B(OH)₂ BoronicAcid->PdII_aryl Base Base Base->PdII_aryl Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are detailed protocols for the Suzuki coupling of this compound with an aryl halide using different bases.

Protocol 1: Using Potassium Phosphate (K₃PO₄)

This protocol is recommended for achieving a high yield based on the comparative data for sterically hindered substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 mmol)

  • 1,4-Dioxane (8 mL, degassed)

  • Deionized water (2 mL, degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl halide, and potassium phosphate.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and deionized water to the flask via syringe.

  • The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Using Potassium Carbonate (K₂CO₃)

This protocol provides a more cost-effective alternative to potassium phosphate, which may result in a slightly lower yield and require a longer reaction time.

Materials:

  • Same as Protocol 1, but substitute Potassium phosphate (K₃PO₄) with Potassium carbonate (K₂CO₃) (3.0 mmol).

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting potassium phosphate with potassium carbonate.

  • The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 18 hours.

  • Follow steps 6-9 from Protocol 1 for monitoring, workup, and purification.

Troubleshooting

  • Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a stronger base like t-BuOK (under anhydrous conditions), or screening other bulky electron-rich ligands (e.g., XPhos, RuPhos).[1][6] Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Protodeboronation: The cleavage of the C-B bond can be a significant side reaction, especially with strong bases and the presence of water.[6] If this is observed, running the reaction under anhydrous conditions or using a milder base may be beneficial.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically hindered this compound. While several bases can effect the transformation, stronger inorganic bases like potassium phosphate generally provide higher yields in shorter reaction times. The provided protocols and comparative data serve as a valuable starting point for researchers, and further optimization of the base, catalyst system, and solvent may be necessary to achieve the desired outcome for specific coupling partners.

References

Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Bromo-6-fluoro-3-methylphenylboronic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar substituted phenylboronic acids and are intended to serve as a comprehensive guide for reaction development and optimization.

Introduction

This compound is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for coupling, a fluorine atom, and a methyl group, offers a handle for introducing complex molecular fragments and fine-tuning the electronic and steric properties of target molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed protocols and application notes for two of the most powerful C-C and C-N bond-forming reactions utilizing this boronic acid derivative: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] For this compound, this reaction allows for the synthesis of complex biaryl and substituted aromatic structures.

Table 1: Representative Solvent Conditions for Suzuki-Miyaura Coupling
Catalyst System Base Solvent System Temperature (°C) Typical Yield (%)
Pd(PPh₃)₄ (2-5 mol%)K₂CO₃, Na₂CO₃Toluene/Ethanol/H₂O, Dioxane/H₂O80-10070-95
Pd(OAc)₂ (1-3 mol%) / SPhos (2-6 mol%)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-11085-98
PdCl₂(dppf) (2-5 mol%)K₂CO₃, K₃PO₄DMF, Acetonitrile/H₂O80-12075-90
Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%)K₃PO₄, CsFTHF, Dioxane60-10080-97
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Inert Atmosphere (Ar or N₂) solvent->inert heat Heat and Stir (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., with water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product product purify->product Final Product Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Add Catalyst System: - Palladium Precursor - Ligand solvent Add Anhydrous Degassed Solvent catalyst->solvent reagents Add Reactants: - Aryl Halide - Amine - Base solvent->reagents heat Heat and Stir (e.g., 80-120 °C) reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Column Chromatography) concentrate->purify product product purify->product Final Product Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Pathway boronic_acid This compound suzuki Suzuki-Miyaura Coupling boronic_acid->suzuki intermediate Biaryl Intermediate suzuki->intermediate buchwald Buchwald-Hartwig Amination intermediate->buchwald inhibitor Hypothetical Kinase Inhibitor buchwald->inhibitor kinase_b Kinase B inhibitor->kinase_b Inhibition receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor disease Disease Progression transcription_factor->disease

References

Application Notes and Protocols: 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-6-fluoro-3-methylphenylboronic acid is a versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on a phenylboronic acid scaffold—makes it a valuable reagent for introducing highly functionalized aryl moieties in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for its use in various palladium-catalyzed cross-coupling reactions. While specific experimental data for this exact compound is limited in the provided search results, the following protocols are based on well-established procedures for structurally similar substrates and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1][2] this compound is an ideal substrate for coupling with various aryl, heteroaryl, or vinyl halides and triflates to generate complex biaryl structures.

Reaction Principle:

The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition Complex Ar-Pd(II)L₂-X pd0->oxidative_addition Oxidative Addition transmetalation Transmetalation Complex Ar-Pd(II)L₂-R oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-R transmetalation->product ar_x Ar'-X ar_x->oxidative_addition boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Typical Suzuki-Miyaura Reaction Parameters
ParameterTypical Condition/ReagentNotes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Loading typically 1-5 mol%. Pd(0) sources like Pd₂(dba)₃ can help minimize boronic acid homocoupling.[4]
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich phosphine ligands are often preferred to promote reductive elimination and stabilize the catalyst.[4][5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, CsFChoice of base is critical and can affect reaction rate and stability of the boronic acid. Weaker bases are often used to prevent decomposition.[1][4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[4][6]
Boronic Acid 1.2 - 1.5 equivalentsUsing a slight excess of the boronic acid can help drive the reaction to completion.[1][6]
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also lead to decomposition. Microwave-assisted protocols can accelerate the reaction.[1][7]
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst and to minimize side reactions like boronic acid homocoupling.[4]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with this compound.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[6]

    • In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

    • Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.[6]

  • Reagent Addition:

    • Under a positive flow of inert gas, add the palladium precursor and ligand to the Schlenk flask.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.[1][6]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1][6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[1]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]

Related Cross-Coupling Reactions

While this compound is primarily used in Suzuki-Miyaura coupling, the corresponding aryl halide, 2-bromo-1-fluoro-3-methylbenzene , is a key precursor and a versatile substrate for other important cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling.

A. Buchwald-Hartwig Amination

This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine, which is crucial for synthesizing anilines and their derivatives.[8][9]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[10]

  • Reagent Addition:

    • Add 2-bromo-1-fluoro-3-methylbenzene (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.).[10]

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[6]

  • Reaction Execution:

    • Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

B. Sonogashira Coupling

The Sonogashira coupling reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne.[11][12] This method is highly effective for synthesizing arylalkynes.

Detailed Experimental Protocol: Sonogashira Coupling

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add 2-bromo-1-fluoro-3-methylbenzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).[4][11]

  • Reagent Addition:

    • Add an anhydrous, degassed solvent such as triethylamine (which can also act as the base) or a mixture of toluene and an amine base.

    • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or heat gently (e.g., 65 °C) until completion.[6] Copper-free conditions may require higher temperatures and specific ligands.[13]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.

    • Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.[6]

Experimental Workflow and Troubleshooting

A systematic approach is crucial for the success of cross-coupling reactions. The general workflow involves careful preparation, execution, and analysis.

Experimental_Workflow setup 1. Reaction Setup - Dry Glassware - Weigh Reagents - Inert Atmosphere addition 2. Reagent Addition - Add Catalyst & Ligand - Add Degassed Solvents setup->addition execution 3. Reaction Execution - Heat to Temperature - Stir Vigorously - Monitor by TLC/LC-MS addition->execution workup 4. Work-up - Quench Reaction - Liquid-Liquid Extraction - Dry & Concentrate execution->workup purification 5. Purification - Column Chromatography workup->purification analysis 6. Analysis - NMR, MS, HPLC purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Common Issues

Troubleshooting start Reaction Issue? low_yield Low or No Conversion Potential Causes: - Inactive Catalyst - Inefficient Oxidative Addition - Catalyst Poisoning start->low_yield Low Yield homocoupling Significant Homocoupling Potential Causes: - Presence of Oxygen - Inefficient Transmetalation - Strong Base start->homocoupling Homocoupling protodeboronation Protodeboronation Potential Causes: - Excess Water - Strong Base start->protodeboronation Protodeboronation solution_yield Solutions: - Use fresh catalyst/ligand - Switch to bulkier, e-rich ligand (SPhos) - Screen different solvents/bases - Protect carboxylic acid (if applicable) low_yield->solution_yield solution_homocoupling Solutions: - Degas reagents thoroughly - Use Pd(0) precatalyst - Use a weaker base (K₃PO₄, CsF) homocoupling->solution_homocoupling solution_proto Solutions: - Use anhydrous solvents - Switch to a milder base (K₂CO₃) protodeboronation->solution_proto

Caption: Troubleshooting guide for common cross-coupling side reactions.[4][5]

References

Application Notes and Protocols for Arylation Reactions Using 2-Bromo-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for arylation reactions specifically utilizing 2-Bromo-6-fluoro-3-methylphenylboronic acid are limited in publicly available literature. The following application notes and protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions of structurally similar arylboronic acids and are intended to serve as a comprehensive guide for reaction development and optimization.

Introduction

This compound is a valuable synthetic building block for the construction of complex biaryl and heteroaryl structures, which are prominent scaffolds in many pharmaceutical agents and functional materials.[1][2] The presence of fluorine, a methyl group, and a bromine atom on the phenylboronic acid ring offers multiple points for molecular elaboration and tuning of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for utilizing such boronic acids to form new carbon-carbon bonds.[3][4] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][5]

These notes provide a framework for the application of this compound in arylation reactions, with a focus on the widely-used Suzuki-Miyaura coupling.

Application Notes

The synthesis of biaryl compounds is of significant interest in medicinal chemistry as these structures are present in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs.[1][2] The specific substitution pattern of this compound makes it a potentially useful reagent for:

  • Introduction of Sterically Hindered Moieties: The ortho-bromo and ortho-fluoro substituents create a sterically demanding environment around the boronic acid, which can be leveraged to synthesize conformationally restricted biaryl systems. This can be advantageous for optimizing binding to biological targets.

  • Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The methyl group provides an additional point for substitution or can influence the electronic properties of the aromatic ring.

  • Scaffold for Combinatorial Chemistry: The resulting biaryl products can be further functionalized at the bromine position through subsequent cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. This protocol is a general guideline and will likely require optimization for specific substrates.[6]

Reaction Scheme:

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer

  • Heating mantle, oil bath, or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine the aryl or heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Microwave Irradiation: If using a microwave reactor, heat the mixture to a set temperature (e.g., 120-150 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation

As no specific quantitative data for the arylation of this compound is readily available, the following table is provided as a template for researchers to systematically record and compare their results during reaction optimization.

EntryAryl Halide (R-X)Catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1
2
3

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)L2-Ar transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 reductive_elimination->product_out r_x_in->oxidative_addition boronic_acid_in->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC or LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Aqueous Workup & Extraction cool->extract purify 8. Dry and Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds between aromatic rings, prized for its mild reaction conditions and broad functional group tolerance.[1][2]

This document provides detailed application notes and protocols for the use of 2-Bromo-6-fluoro-3-methylphenylboronic acid , a sterically hindered building block, in the synthesis of complex biaryl compounds. The presence of ortho-substituents (bromo and fluoro) and a meta-substituent (methyl) introduces significant steric hindrance around the boronic acid moiety. This presents unique challenges that necessitate careful optimization of reaction conditions to achieve high coupling efficiency. These notes are intended to guide researchers in developing robust synthetic routes for novel drug candidates and advanced materials.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate). The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][4]

Due to the steric hindrance of this compound, the transmetalation and reductive elimination steps can be particularly challenging, often requiring specialized catalysts and conditions to proceed efficiently.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving optimal yields with specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and finely ground potassium phosphate (2.0 mmol).

  • In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the palladium catalyst and ligand to the Schlenk flask.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.

  • Place the reaction flask in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.

Materials:

  • Same as Protocol 1

  • Microwave reactor and appropriate reaction vessels

Procedure:

  • In a microwave reaction vessel, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the bulky phosphine ligand (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 30-60 minutes with stirring.

  • After cooling to room temperature, work up and purify the product as described in Protocol 1.

Data Presentation

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the reviewed literature, the following tables provide illustrative examples of typical yields and conditions for structurally similar, sterically hindered boronic acids. These should serve as a guide for expected outcomes and for the development of specific synthetic plans. Actual yields will be substrate-dependent and require optimization.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Sterically Hindered Arylboronic Acids

EntryArylboronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-fluorophenylboronic acid4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1101875-85
22-Bromo-3-methylphenylboronic acid3-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1001670-80
32,6-Dimethylphenylboronic acid2-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₂CO₃Dioxane/H₂O1202465-75
42-Bromo-6-fluorophenylboronic acid1-Iodo-4-cyanobenzenePd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O901280-90

Yields are estimated based on literature for similar transformations and are for illustrative purposes only.

Mandatory Visualizations

Reaction Scheme and Catalytic Cycle

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_product Product cluster_cycle Catalytic Cycle 2_Bromo_6_fluoro_3_methylphenylboronic_acid This compound Transmetalation Transmetalation 2_Bromo_6_fluoro_3_methylphenylboronic_acid->Transmetalation + Base Aryl_Halide Aryl Halide (Ar-X) Biaryl_Product Substituted Biaryl Pd0 Pd(0)Ln Ox_Add Oxidative Addition Pd0->Ox_Add PdII_ArX Ar-Pd(II)Ln-X Ox_Add->PdII_ArX PdII_ArX->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar Red_Elim Reductive Elimination PdII_Ar_Ar->Red_Elim Red_Elim->Biaryl_Product Red_Elim->Pd0

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Combine_Reactants Combine Boronic Acid, Aryl Halide, and Base in a Schlenk Flask Add_Catalyst Add Palladium Precatalyst and Ligand Add_Solvent Add Anhydrous Solvent and Degassed Water Degas Degas Mixture (Evacuate/Backfill with Inert Gas) Heat Heat to Reaction Temperature with Vigorous Stirring Monitor Monitor Progress by TLC or LC-MS Cool Cool to Room Temperature and Dilute Filter Filter through Celite® Wash Aqueous Wash Dry_Concentrate Dry Organic Layer and Concentrate Purify Purify by Flash Column Chromatography Characterize Characterize Product (NMR, MS)

Caption: Step-by-step experimental workflow for biaryl synthesis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate ligand or base- Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Try a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered.
Significant homocoupling of the boronic acid - Presence of oxygen- High reaction temperature- Inappropriate catalyst/ligand combination- Thoroughly degas all solvents and reagents.- Lower the reaction temperature and increase the reaction time.- Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source.
Protodeboronation (loss of boronic acid group) - Presence of excess water or protic solvents- High basicity- Use anhydrous solvents and a minimal amount of water.- Consider using a milder base such as K₂CO₃ or CsF.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides a powerful route to novel, sterically congested biaryl compounds that are of significant interest in drug discovery and materials science. While the steric hindrance of this building block presents challenges, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, coupled with careful optimization of reaction conditions, can lead to successful and high-yielding transformations. The protocols and guidelines presented here offer a solid foundation for researchers to develop efficient syntheses of complex molecular architectures.

References

Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoro-3-methylphenylboronic acid in organic synthesis, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Overview and Key Applications

This compound is a trifunctional reagent featuring a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a fluorine atom which can influence the electronic properties and metabolic stability of the final compound. Its primary application is in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of coupling partners.[1][2]

The strategic placement of the bromo, fluoro, and methyl groups on the phenyl ring makes this reagent particularly useful for the synthesis of sterically hindered and electronically modulated biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[3]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific yield data for a wide range of reactions involving this compound is not extensively documented in publicly available literature, the following table provides representative reaction conditions and expected outcomes based on the coupling of structurally similar arylboronic acids with various aryl and heteroaryl halides. These examples serve as a valuable starting point for reaction optimization.

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
14-MethoxyphenylbromidePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High
22-ChloropyrimidinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O10015 (MW)Moderate to High
35-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11018High
41-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃DMF908Moderate to High
5Phenylacetylene (Sonogashira)PdCl₂(PPh₃)₂ (2)-CuI (1), Et₃NTHFRT6High

Note: Yields are estimations based on analogous reactions and will require optimization for specific substrates.

Experimental Protocols

The following are detailed protocols for the general use of this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand (if applicable).

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol for Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Halide

Microwave irradiation can significantly reduce reaction times.[4]

Materials:

  • This compound (1.0 equiv)

  • Heteroaryl halide (e.g., 2-chloropyrimidine) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)

  • Base (e.g., K₂CO₃) (3.0 equiv)

  • Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)

  • Microwave reactor vials with stir bars

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the this compound, the heteroaryl halide, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.

  • Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Base Base ArylHalide R¹-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research laboratory setting.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Dry Glassware (Oven/Flame) glassware->setup solvent Degas Solvent (Sparing with N₂/Ar) solvent->setup heating Heat to Reaction Temperature setup->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction (e.g., add water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Determine Yield and Purity characterize->yield

Caption: General laboratory workflow for Suzuki-Miyaura coupling reactions.

References

Application Notes and Protocols: 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] This reaction allows for the facile introduction of the 2-bromo-6-fluoro-3-methylphenyl moiety into a wide range of organic molecules, enabling the synthesis of complex architectures and the exploration of structure-activity relationships (SAR) in drug development programs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization.[3] Boronic acids themselves are key pharmacophores in several FDA-approved drugs.[4][5]

These application notes provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a hypothetical synthetic protocol for its preparation.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][2] The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.[1]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.[6][7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)

Reaction Setup:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).[7]

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.[8]

Reaction Conditions:

  • Heat the reaction mixture to a temperature between 80 °C and 110 °C.[9]

  • Stir the reaction vigorously until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and dilute it with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]

Characterization:

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
Reagent/ParameterQuantity/ValueRole
Aryl Bromide1.0 eqSubstrate
This compound1.2 - 1.5 eqCoupling Partner
Palladium(II) acetate (Pd(OAc)₂)2-5 mol%Catalyst Precursor
SPhos4-10 mol%Ligand
Potassium phosphate (K₃PO₄)2.0 eqBase
1,4-Dioxane / Water4:1 to 10:1 (v/v)Solvent
Temperature80 - 110 °CReaction Condition
AtmosphereInert (N₂ or Ar)Reaction Condition

Visualization of Experimental Workflow and Reaction Mechanism

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Aryl Bromide - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvent System: (e.g., Dioxane/H₂O) B->C D Degas Mixture (e.g., N₂ bubbling) C->D E Heat to Reaction Temp. (80-110 °C) D->E F Cool and Quench E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J Suzuki_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_R2 R¹-Pd(II)L₂-R² PdII_halide->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination Product R¹-R² PdII_R2->Product R1X R¹-X (Aryl Halide) R2BOH2 R²-B(OH)₂ (Boronic Acid) + Base

References

Application Notes and Protocols for Work-up Procedures of 2-Bromo-6-fluoro-3-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the work-up of reactions involving 2-bromo-6-fluoro-3-methylphenylboronic acid, a key building block in the synthesis of complex organic molecules. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds.

Introduction

This compound is a valuable reagent in medicinal chemistry and materials science for the synthesis of highly substituted biaryl compounds. The presence of fluorine and methyl groups on the phenyl ring can significantly influence the physicochemical properties of the final products, such as metabolic stability and binding affinity. Proper work-up and purification are critical steps to isolate the desired products in high purity. These protocols outline a general yet robust procedure for the purification of products derived from this specific boronic acid.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While specific data for reactions involving this compound is not extensively published in a single source, the following table summarizes typical reaction conditions and yields for analogous Suzuki-Miyaura coupling reactions of structurally similar bromo-substituted aromatic compounds. This data serves as a valuable reference for reaction optimization.[1]

EntryAryl Halide/TriflateBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
12-Bromo-6-methyl-1H-benzo[d]imidazolePhenylboronic acidPd(OAc)₂ (2) / SPhos (10)Cs₂CO₃Dioxane/H₂O10015-20~85-95
22-Bromo-6-methylisonicotinaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901280-90
32-Bromo-4-methylpyridine4-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O100875-85
49-Benzyl-6-chloropurine3-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene10024~90
51-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl₂ (3)K₂CO₃MeCN/H₂O802~90

*Yields are approximate and based on similar reactions reported in the literature for analogous substrates. Optimization for this compound may be required.

Experimental Protocols

The following protocols provide a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound, followed by a detailed work-up and purification procedure.

Protocol 1: General Suzuki-Miyaura Coupling Reaction

Materials:

  • This compound (1.2-1.5 equiv.)

  • Aryl halide (e.g., bromo- or iodo-substituted aromatic or heteroaromatic compound) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

Protocol 2: Standard Extractive Work-up Procedure

This protocol is suitable for the purification of neutral organic compounds from the reaction mixture.

Materials:

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[1][2]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[1]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude product from Protocol 2

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes)

  • Chromatography column and associated equipment

Procedure:

  • Column Preparation: Prepare a silica gel column using the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Alternatively, perform a liquid load directly onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis combine_reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst add_solvent Add Degassed Solvent combine_reagents->add_solvent heat_react Heat and Stir under Inert Atmosphere add_solvent->heat_react quench Quench with Water heat_react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate column Column Chromatography dry_concentrate->column characterize Characterize Product (NMR, MS, etc.) column->characterize

Caption: General workflow for synthesis, work-up, and purification.

References

Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylphenylboronic acid is a substituted arylboronic acid that holds potential as a versatile building block in medicinal chemistry. Its structural features—a bromine atom, a fluorine atom, and a methyl group on the phenyl ring—offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel organic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The boronic acid functional group itself can act as a key pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes.

While specific, publicly available data on the direct use of this compound in the synthesis of named, late-stage drug candidates or approved drugs is limited, its utility can be extrapolated from the well-established roles of similar substituted phenylboronic acids in drug discovery. This document provides a generalized framework for its application, including hypothetical data and standardized protocols.

Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This compound can be envisioned as a key reagent in the synthesis of complex biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Hypothetical Application in Kinase Inhibitor Synthesis

Many kinase inhibitors possess a biaryl core structure that is crucial for their binding affinity and selectivity. The 2-bromo-6-fluoro-3-methylphenyl moiety could be introduced into a heterocyclic core (e.g., pyrimidine, quinazoline, pyrazole) known to interact with the hinge region of a kinase. The subsequent Suzuki-Miyaura coupling would then introduce a second aryl or heteroaryl group at the bromine-bearing position to occupy another pocket of the ATP-binding site.

Table 1: Hypothetical Kinase Inhibition Data for a Series of Biaryl Compounds Synthesized from this compound

Compound IDR-Group (via Suzuki Coupling)Target KinaseIC50 (nM)
1a PhenylKinase X150
1b 4-PyridylKinase X75
1c 3-ThienylKinase X120
1d 4-MethoxyphenylKinase X250
2a PhenylKinase Y>1000
2b 4-PyridylKinase Y500
2c 3-ThienylKinase Y800
2d 4-MethoxyphenylKinase Y>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a heterocyclic bromide with this compound.

Materials:

  • Heterocyclic bromide (1.0 eq)

  • This compound (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To an oven-dried round-bottom flask, add the heterocyclic bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants Inert Inert Atmosphere Reactants->Inert Catalyst Add Catalyst Inert->Catalyst Solvent Add Solvent Catalyst->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress Heat->Monitor Cool Cool Monitor->Cool Reaction Complete Extract Extract Cool->Extract Purify Purify Extract->Purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Potential as a Covalent Inhibitor

The boronic acid moiety of this compound can act as a "warhead" to form a reversible covalent bond with serine or threonine residues in the active site of enzymes, particularly serine proteases. This mechanism of action is exemplified by the FDA-approved drug bortezomib, a proteasome inhibitor. Derivatives of this compound could be designed to target specific proteases implicated in diseases such as cancer, inflammation, and viral infections.

Hypothetical Signaling Pathway Inhibition

If a derivative of this compound were to inhibit a key signaling protease (e.g., a caspase involved in apoptosis), it could modulate a cellular signaling pathway. The diagram below illustrates a simplified apoptotic signaling pathway that could be a target.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Stimulus Death Signal Initiator_Caspase Initiator Caspase Stimulus->Initiator_Caspase Effector_Caspase Effector Caspase Initiator_Caspase->Effector_Caspase Apoptosis Apoptosis Effector_Caspase->Apoptosis Inhibitor Boronic Acid Inhibitor Inhibitor->Effector_Caspase

Caption: Simplified apoptotic signaling pathway showing potential inhibition by a boronic acid derivative.

Protocol 2: General Protease Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound derived from this compound against a model serine protease.

Materials:

  • Test compound (dissolved in DMSO)

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Fluorogenic or chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a fixed amount of the protease to each well.

  • Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.

This compound represents a promising, though currently under-documented, building block for medicinal chemistry research. Its potential lies in its suitability for constructing complex molecular architectures through established synthetic methodologies like the Suzuki-Miyaura coupling and in the inherent ability of the boronic acid moiety to act as a covalent, reversible inhibitor of key biological targets. The protocols and conceptual applications provided here serve as a foundational guide for researchers to explore the potential of this and similar reagents in the pursuit of novel therapeutics. Further experimental validation is necessary to fully elucidate the specific advantages and applications of this particular boronic acid in drug discovery programs.

Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. The coupling of sterically hindered substrates, such as those with ortho-substituents on both coupling partners, presents a significant challenge. 2-Bromo-6-fluoro-3-methylphenylboronic acid is a prime example of such a sterically demanding substrate, where the presence of substituents ortho to the boronic acid moiety can significantly impede the key steps of the catalytic cycle.

This document provides detailed application notes and protocols for the selection of appropriate ligands and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl halides. The choice of ligand is paramount in overcoming the steric hindrance, facilitating efficient oxidative addition and reductive elimination, and ultimately achieving high product yields.

Challenges in Coupling Sterically Hindered Substrates

The primary difficulties encountered in the Suzuki-Miyaura coupling of di-ortho-substituted boronic acids like this compound include:

  • Slow Transmetalation: The steric bulk around the boron atom can hinder its approach to the palladium center, slowing down the crucial transmetalation step.

  • Competitive Protodeboronation: Under basic aqueous conditions, sterically hindered boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of byproducts.[1]

  • Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the biaryl product, can also be slow for sterically congested intermediates.

  • Low Catalyst Turnover: Catalyst deactivation can be more pronounced with challenging substrates, leading to incomplete conversion and the need for higher catalyst loadings.

To address these challenges, the careful selection of a suitable palladium catalyst system, particularly the ligand, is essential.

Ligand Selection for Hindered Couplings

For the Suzuki-Miyaura coupling of this compound, ligands that are both bulky and electron-rich are generally the most effective. These properties help to promote the formation of a monoligated, highly reactive palladium(0) species and facilitate both the oxidative addition and reductive elimination steps.

Recommended Ligand Classes:

  • Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type Ligands): This class of ligands is often the first choice for challenging Suzuki-Miyaura couplings. Their steric bulk promotes the formation of the active 14-electron Pd(0)L species, while their electron-donating nature enhances the rate of oxidative addition.

    • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity in a wide range of cross-coupling reactions.

    • XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered substrates where SPhos may be less effective.

    • RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand for sterically demanding couplings.

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers. They are particularly effective in couplings involving aryl chlorides.

    • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A commonly used NHC ligand that has shown efficacy in hindered couplings.

    • IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another effective NHC ligand for Suzuki-Miyaura reactions.

  • Specialized Ligands for Highly Hindered Couplings:

    • AntPhos: This ligand has a unique anthracenyl moiety that can play a role in stabilizing the catalyst and preventing side reactions in sterically demanding aryl-alkyl couplings, and its principles can be applied to challenging aryl-aryl couplings.

    • BI-DIME: A ligand that has demonstrated excellent reactivity for the synthesis of tetra-ortho-substituted biaryls.

Data Presentation: Ligand and Condition Screening

While specific data for the coupling of this compound is not extensively available in the literature, the following table provides representative data for the coupling of a sterically hindered aryl bromide with a hindered boronic acid, illustrating the impact of ligand and base selection on the reaction outcome. This data should be used as a guide for initial reaction optimization.

Table 1: Illustrative Reaction Optimization for a Sterically Hindered Suzuki-Miyaura Coupling *

EntryLigandBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PPh₃K₂CO₃ (2.0)Dioxane/H₂O10024<10
2SPhosK₃PO₄ (2.0)Toluene1101275
3XPhosK₃PO₄ (2.0)Toluene1101288
4AntPhosK₃PO₄ (2.0)Toluene1101292
5IPrt-BuOK (2.0)Dioxane1001885
6XPhosCs₂CO₃ (2.0)Dioxane1001291

*Data is representative and based on couplings of similarly hindered substrates. Optimization for this compound is required.

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These protocols are starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Procedure using a Buchwald-Type Phosphine Ligand

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)

  • Anhydrous, degassed toluene (0.2 M concentration relative to the aryl bromide)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and XPhos and add them to the Schlenk tube.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Ligand

Materials:

  • This compound (1.5 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (6 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv.)

  • Anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the aryl bromide)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, IPr·HCl, and t-BuOK.

  • Add Pd₂(dba)₃ to the tube.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Selection_Workflow cluster_0 Initial Screening cluster_1 Optimization Start Start Select Aryl Halide Select Aryl Halide Start->Select Aryl Halide Choose Ligand Class Choose Ligand Class (e.g., Buchwald-type) Select Aryl Halide->Choose Ligand Class Standard Conditions Run with Standard Conditions (e.g., K3PO4, Toluene, 110°C) Choose Ligand Class->Standard Conditions Analyze Results Analyze Results Standard Conditions->Analyze Results Optimize Ligand Screen Different Ligands (e.g., SPhos, XPhos, AntPhos) Analyze Results->Optimize Ligand Low Yield Final Protocol Final Protocol Analyze Results->Final Protocol High Yield Optimize Base Screen Different Bases (e.g., Cs2CO3, t-BuOK) Optimize Ligand->Optimize Base Optimize Solvent/Temp Screen Solvent & Temperature Optimize Base->Optimize Solvent/Temp Optimize Solvent/Temp->Final Protocol

Caption: A workflow for ligand and reaction condition optimization.

Disclaimer

The protocols and data presented in this document are intended as a general guide for the Suzuki-Miyaura coupling of this compound. Due to the limited availability of specific literature data for this compound, the provided information is based on established principles for sterically hindered substrates. Researchers should perform their own optimization studies to determine the ideal conditions for their specific coupling partners and experimental setup. Always follow appropriate laboratory safety procedures.

References

Troubleshooting & Optimization

Low yield in 2-Bromo-6-fluoro-3-methylphenylboronic acid Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: The primary challenge arises from significant steric hindrance. The boronic acid has three substituents ortho to the carbon-boron bond (bromo, fluoro, and methyl groups). This steric congestion can impede key steps in the catalytic cycle, particularly the transmetalation step, leading to low reaction rates and yields. Specialized catalysts and optimized conditions are often required to overcome this hindrance.[1][2][3]

Q2: What are the most common side reactions that lead to low yields in this type of coupling?

A2: The most prevalent side reactions that consume starting materials and reduce the yield of the desired product are:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[4][5]

  • Homocoupling: The self-coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner.[5][6]

  • Dehalogenation: The reduction of the aryl halide starting material to its corresponding arene, where the halogen is replaced by a hydrogen atom.[4]

Q3: How can I minimize the protodeboronation of my boronic acid?

A3: Protodeboronation is a common issue with boronic acids, especially under basic conditions.[4] To mitigate this, consider the following strategies:

  • Use a more stable boronic ester: Converting the boronic acid to a pinacol or MIDA (N-methyliminodiacetic acid) ester can significantly increase its stability and prevent premature decomposition.[5][6]

  • Optimize the base: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) instead of strong hydroxide bases.[6]

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, running the coupling under strictly anhydrous conditions can be beneficial.[5]

Q4: Why is it critical to degas the reaction mixture?

A4: Oxygen can significantly hamper Suzuki coupling reactions. It can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst by oxidizing the phosphine ligands or the Pd(0) center itself.[4][5][6] Therefore, thoroughly degassing the solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture) and maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.[5][7]

Q5: Should I use a Pd(0) or Pd(II) precatalyst for this reaction?

A5: For challenging Suzuki couplings, using a Pd(0) precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often recommended.[6][8] While Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are common, they must first be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling byproducts.[8][9] Starting directly with a Pd(0) source can bypass this issue, potentially leading to cleaner reactions and higher yields of the desired cross-coupled product.[6]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Materials
  • Possible Cause: Inactive or inappropriate catalyst system for a sterically hindered substrate.

    • Solution: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[10] Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed to promote reactions with challenging substrates.[6] Alternatively, N-heterocyclic carbene (NHC) based palladium complexes can show high efficiency.[1] If conversion is still low, consider incrementally increasing the catalyst loading from 1 mol% up to 5 mol%.[6]

  • Possible Cause: Suboptimal base and/or solvent combination.

    • Solution: The choice of base and solvent is critical and often interdependent. An empirical screening is recommended. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often effective.[1][11] Solvents such as dioxane, toluene, or THF, often with a small amount of water, are common choices.[6][7] For instance, a combination of t-BuOK in dioxane has been shown to be effective for sterically hindered substrates.[1]

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) while monitoring the reaction progress and checking for any signs of decomposition.[6][12] Ensure the reaction is allowed to run for a sufficient duration (e.g., 12-24 hours).

Problem 2: Significant Formation of Homocoupled Byproducts
  • Possible Cause: Presence of oxygen in the reaction vessel.

    • Solution: As mentioned in the FAQs, rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed before use, and the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Possible Cause: In situ reduction of a Pd(II) precatalyst is promoting homocoupling.

    • Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).[6][8] This eliminates the initial reduction step that can consume the boronic acid.

  • Possible Cause: The chosen base is too strong or reactive.

    • Solution: Very strong bases can sometimes accelerate the decomposition and homocoupling of boronic acids.[6] Consider screening weaker inorganic bases like K₂CO₃ or CsF.[6]

Problem 3: Significant Protodeboronation of the Boronic Acid
  • Possible Cause: The C-B bond is unstable under the applied reaction conditions.

    • Solution: The most effective strategy is to convert the boronic acid to a more robust boronic ester, such as a pinacol ester.[5][6] These esters are significantly more stable towards protodeboronation but are still sufficiently reactive in the Suzuki coupling.

  • Possible Cause: The presence of protic sources (e.g., water) and a strong base.

    • Solution: Minimize the amount of water in the reaction or switch to completely anhydrous conditions.[5] Use the mildest possible base that still affords a reasonable reaction rate. A careful balance between reactivity and stability must be found through optimization.[5]

Data Presentation

Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Substrates

LigandPalladium SourceBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Buchwald Ligands
SPhos / XPhosPd₂(dba)₃ or G3-PrecatalystK₃PO₄Dioxane/H₂O80 - 11075 - 95+[6][13]
RuPhosPd(OAc)₂ or G3-PrecatalystK₂CO₃Toluene/H₂O10080 - 98[6]
NHC Ligands
AcenaphthoimidazolylideneCustom Pd-Complext-BuOKDioxane80>99[1]
Other Phosphines
AntPhosPd(OAc)₂K₃PO₄Toluene11085 - 95[3]
R-PhosPd(dba)₂K₃PO₄·H₂OTHF5090 - 99[11]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolvent SystemTemperature (°C)NotesReference
K₂CO₃DMF/H₂O (1:1)70Found to be superior to organic bases in the studied system.[12]
K₃PO₄Dioxane/H₂O (4:1)80 - 100A very common and effective system for many substrates.[6][8]
Cs₂CO₃Toluene/H₂O110Often used for challenging couplings; can be more effective than K-bases.[7]
t-BuOKDioxane (anhydrous)80Highly effective for sterically hindered substrates, especially with NHC ligands.[1]
CsFDME70A mild base, useful for substrates with base-sensitive functional groups.[14]

Visualizations

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst Oxa Oxidative Addition Pd0->Oxa R¹-X PdII_RX R¹-Pd(II)L₂-X Oxa->PdII_RX Trans Transmetalation PdII_RX->Trans R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L₂-R² Trans->PdII_R1R2 Red Reductive Elimination PdII_R1R2->Red Red->Pd0 R¹-R²

The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow cluster_no_conversion Low / No Conversion cluster_full_conversion Full Conversion, Low Product start Low Yield Observed check_conversion Check Conversion: Any Starting Material Left? start->check_conversion cat_issue Catalyst/Ligand Inactive? check_conversion->cat_issue Yes side_reactions Identify Side Products (GC-MS, LC-MS, NMR) check_conversion->side_reactions No cond_issue Conditions Suboptimal? cat_issue->cond_issue cat_sol Screen Bulky Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading cat_issue->cat_sol temp_issue Temperature Too Low? cond_issue->temp_issue cond_sol Screen Bases & Solvents (e.g., K₃PO₄/Dioxane) cond_issue->cond_sol temp_sol Increase Temperature temp_issue->temp_sol homocoupling Homocoupling? side_reactions->homocoupling protodeboronation Protodeboronation? homocoupling->protodeboronation No homo_sol Degas Rigorously Use Pd(0) Precatalyst homocoupling->homo_sol Yes dehalogenation Dehalogenation? protodeboronation->dehalogenation No proto_sol Use Boronic Ester (Pinacol) Use Milder Base Anhydrous Conditions protodeboronation->proto_sol Yes dehalo_sol Use Bulky Ligand Non-protic Solvent dehalogenation->dehalo_sol Yes

Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a representative protocol based on conditions found to be effective for sterically hindered substrates. Optimization may be required.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) or the palladium source and ligand separately (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of the Pinacol Ester of this compound

This protocol can be used to synthesize the more stable boronic ester to mitigate protodeboronation.

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or hexane.

  • Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling reaction without further purification. Alternatively, it can be purified by recrystallization or chromatography if necessary.

References

Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-3-methylphenylboronic acid. The information provided is designed to help you anticipate and address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid to form a symmetrical biaryl, and the formation of boronic anhydrides (boroxines). The sterically hindered nature of this ortho-substituted boronic acid can influence the prevalence of these side reactions.[1][2][3][4]

Q2: How does the structure of this compound contribute to its reactivity and potential side reactions?

A2: The ortho-bromo and fluoro substituents create significant steric hindrance around the boronic acid moiety, which can slow down the desired cross-coupling reaction and favor side reactions.[4] The fluorine atom is electron-withdrawing and can increase the Lewis acidity of the boron atom, potentially influencing reaction rates and the stability of intermediates.[5][6]

Q3: My Suzuki coupling reaction is yielding a significant amount of 1-bromo-3-fluoro-2-methylbenzene. What is causing this?

A3: This is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, alcohol, or acidic impurities).[2][7][8] This side reaction can be competitive with the desired Suzuki coupling, especially with sterically hindered or electron-deficient arylboronic acids.[5][9]

Q4: I am observing a biaryl byproduct derived from the coupling of two molecules of this compound. How can I minimize this homocoupling?

A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[10][11] It can also occur via a protonolysis/second transmetalation pathway, particularly with electron-deficient arylboronic acids.[3][12] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere.

Q5: Can this compound degrade during storage?

A5: Yes, boronic acids can dehydrate to form cyclic trimers called boroxines.[13][14][15] This is a reversible process, and boroxines are generally still active in Suzuki coupling reactions as they can hydrolyze back to the boronic acid under the reaction conditions. However, the presence of boroxines can affect the stoichiometry of your reaction if not accounted for. Storing the boronic acid in a dry, cool, and dark place is recommended.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation

Symptoms:

  • Major peak corresponding to the protodeboronated product (1-bromo-3-fluoro-2-methylbenzene) in GC-MS or LC-MS analysis.

  • Low consumption of the starting aryl halide.

Possible Causes & Solutions:

CauseRecommended Solution
Presence of Protic Impurities Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄, Cs₂CO₃) before use.
Suboptimal Base The choice of base is critical. A weaker base like KF or K₃PO₄ may be less prone to promoting protodeboronation than strong bases.[9]
Prolonged Reaction Time at High Temperature Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. High temperatures can accelerate protodeboronation.[8]
Water in the Reaction Mixture While some Suzuki protocols use aqueous conditions, for sterically hindered and electron-deficient boronic acids, minimizing water content can suppress protodeboronation. Consider using an anhydrous solvent system.[9]
Issue 2: Formation of Homocoupling Product

Symptoms:

  • Presence of a dimeric byproduct with a mass corresponding to two units of the boronic acid coupled together.

  • This byproduct can sometimes co-elute with the desired product, complicating purification.[16]

Possible Causes & Solutions:

CauseRecommended Solution
Oxygen in the Reaction Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[17]
Palladium(II) Precatalyst Using a well-defined Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources which can initiate the homocoupling pathway.[17]
High Catalyst Loading While sufficient catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions.

Experimental Protocols

General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling

This protocol provides a general framework for performing a Suzuki-Miyaura coupling with this compound while minimizing common side reactions.

  • Reagent Preparation:

    • Dry all glassware in an oven overnight and cool under a stream of inert gas.

    • Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Ensure the purity of the aryl halide, palladium catalyst, and ligand. Use fresh, high-purity reagents.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) in the degassed solvent.

    • Add the degassed solvent to the Schlenk flask containing the solids under a positive pressure of inert gas.

    • Add the catalyst solution to the reaction mixture via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

    • Upon completion, cool the reaction to room temperature.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Suzuki Coupling Reactions

G Troubleshooting Workflow start Low Yield or Complex Mixture check_sm Check Starting Materials (Purity, Stability) start->check_sm check_conditions Review Reaction Conditions (Inertness, Solvent, Base, Temp) start->check_conditions protodeboronation Protodeboronation Observed? check_conditions->protodeboronation homocoupling Homocoupling Observed? check_conditions->homocoupling anhydrous Use Anhydrous Conditions Change Base (e.g., KF, K3PO4) Lower Temperature protodeboronation->anhydrous degas Ensure Rigorous Degassing Use Pd(0) Precatalyst homocoupling->degas optimize Optimize Reaction Parameters (Ligand, Catalyst, Temp, Time) success Successful Coupling optimize->success anhydrous->optimize degas->optimize

Caption: A flowchart for systematically troubleshooting common issues in Suzuki coupling reactions.

Key Side Reaction Pathways

G Common Side Reaction Pathways cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling cluster_boroxine Boroxine Formation ArBOH2_p Ar-B(OH)2 ArH Ar-H (Protodeboronated Product) ArBOH2_p->ArH + H+ source (e.g., H2O) ArBOH2_h Ar-B(OH)2 ArAr Ar-Ar (Homocoupled Product) ArBOH2_h->ArAr + Pd(II), O2 ArBOH2_b 3 Ar-B(OH)2 Boroxine (ArBO)3 (Boroxine) ArBOH2_b->Boroxine - 3 H2O (Dehydration)

Caption: Simplified diagrams illustrating the main side reactions of arylboronic acids.

References

Technical Support Center: Protodeboronation of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of 2-Bromo-6-fluoro-3-methylphenylboronic acid. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of desired products in cross-coupling reactions.

Troubleshooting Guide

Unexpected protodeboronation can be a significant issue, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene as a byproduct. The following table outlines common problems, their potential causes, and recommended solutions to minimize this side reaction.

Problem Potential Cause Recommended Solution
Low yield of desired product and significant formation of 1-bromo-3-fluoro-2-methylbenzene. Presence of water: Water acts as a proton source, facilitating the cleavage of the C-B bond.[1]- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.
Inappropriate base: Strong bases can increase the concentration of the more reactive boronate species, which is more susceptible to protodeboronation.[1][2]- Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF).[1]- Use the minimum effective amount of base.
High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.[1]- Lower the reaction temperature and monitor for the desired product formation over a longer period.- Screen for a more active catalyst that functions at lower temperatures.
Prolonged reaction time: Extended exposure to reaction conditions can increase the extent of protodeboronation.- Monitor the reaction closely by TLC, GC, or LC-MS and quench it as soon as the starting material is consumed.
Sub-optimal catalyst system: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.- Screen different palladium catalysts and ligands to find a system that promotes rapid cross-coupling.
Inconsistent results between batches. Variable water content: Solvents or reagents may have varying amounts of residual water.- Use freshly opened anhydrous solvents or distill them before use.- Ensure consistent drying of all reagents.
Degradation of the boronic acid: this compound may degrade upon storage, especially if exposed to moisture and air.- Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at low temperature.- Consider converting it to a more stable boronic ester (e.g., a pinacol ester) for long-term storage.
Formation of homocoupling byproducts in addition to protodeboronation. Presence of oxygen: Oxygen can promote the homocoupling of boronic acids.- Degas all solvents and reagents thoroughly.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] In the case of this compound, this results in the formation of 1-bromo-3-fluoro-2-methylbenzene. This is a significant side reaction in processes like Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1]

Q2: How do the substituents on this compound influence its susceptibility to protodeboronation?

A2: The electronic properties of the substituents on the phenyl ring play a crucial role. The bromine and fluorine atoms are electron-withdrawing, which can make the boronic acid more susceptible to base-catalyzed protodeboronation.[4][5] Electron-withdrawing groups can stabilize a transient aryl anion intermediate that may be involved in some protodeboronation mechanisms.[4]

Q3: Under what pH conditions is protodeboronation of arylboronic acids typically fastest?

A3: For many arylboronic acids, protodeboronation is accelerated under both acidic and basic conditions, often being slowest at a neutral pH.[3] However, base-catalyzed protodeboronation is a common issue in cross-coupling reactions which often employ basic conditions.[2][6] The rate of base-catalyzed protodeboronation is often highest at high pH, where the boronic acid is converted to the more reactive arylboronate anion ([ArB(OH)₃]⁻).[2][4]

Q4: Can using a boronic ester derivative of this compound help prevent protodeboronation?

A4: Yes, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate can be an effective strategy.[3] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the reactive boronic acid low and thus minimizing protodeboronation.[3][7]

Q5: How can I monitor the extent of protodeboronation during my experiment?

A5: The progress of the reaction and the formation of the protodeboronated byproduct can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to an authentic sample of 1-bromo-3-fluoro-2-methylbenzene, you can quantify the extent of this side reaction.

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound, with specific steps highlighted to minimize protodeboronation.

Materials:

  • This compound

  • Aryl halide coupling partner

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF)

  • Anhydrous workup and purification solvents

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation: Use freshly opened anhydrous solvents. If necessary, further dry solvents using appropriate methods. Ensure the base is anhydrous.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add the this compound, the aryl halide coupling partner, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction flask via a syringe or cannula.

  • Reaction Conditions: Stir the reaction mixture at the lowest temperature at which the desired reaction proceeds (e.g., start at room temperature and gently heat if necessary).

  • Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Note the formation of both the desired product and the 1-bromo-3-fluoro-2-methylbenzene byproduct.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired product from the protodeboronated byproduct.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected protodeboronation of this compound.

G Troubleshooting Workflow for Protodeboronation cluster_0 Troubleshooting Workflow for Protodeboronation cluster_1 Troubleshooting Workflow for Protodeboronation cluster_2 Troubleshooting Workflow for Protodeboronation cluster_3 Troubleshooting Workflow for Protodeboronation start High Protodeboronation Observed check_water Check for Water/Proton Sources start->check_water anhydrous Use Anhydrous Conditions (Solvents, Reagents, Glassware) check_water->anhydrous result1 Problem Solved? anhydrous->result1 check_base Evaluate Base result1->check_base No end Successful Reaction result1->end Yes weaker_base Switch to Weaker Base (e.g., K₃PO₄, Cs₂CO₃, KF) check_base->weaker_base result2 Problem Solved? weaker_base->result2 check_temp Evaluate Reaction Temperature result2->check_temp No result2->end Yes lower_temp Lower Reaction Temperature check_temp->lower_temp result3 Problem Solved? lower_temp->result3 check_boronic_acid Consider Boronic Acid Stability result3->check_boronic_acid No result3->end Yes use_ester Use Boronic Ester Derivative (Pinacol, MIDA) check_boronic_acid->use_ester result4 Problem Solved? use_ester->result4 result4->end Yes further_optimization Further Optimization Needed (Catalyst/Ligand Screening) result4->further_optimization No

Caption: A step-by-step workflow for troubleshooting protodeboronation.

References

Technical Support Center: Homocoupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the homocoupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling of this compound?

A1: The homocoupling of this compound is a palladium-catalyzed reaction that results in the formation of a symmetrical biaryl compound, 2,2'-Difluoro-6,6'-dimethyl-1,1'-biphenyl, through the joining of two molecules of the starting boronic acid. While often considered a side reaction in Suzuki-Miyaura cross-coupling, it can be optimized to become the primary reaction pathway.

Q2: What are the primary challenges when working with this specific boronic acid?

A2: The substrate, this compound, presents several challenges due to its structure. The presence of ortho-substituents (bromo and fluoro groups) creates steric hindrance, which can slow down key steps in the catalytic cycle, such as transmetalation.[1] Additionally, boronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The most common side reactions are protodeboronation and the formation of undesired cross-coupling products if impurities are present.

  • Protodeboronation: This can be minimized by using anhydrous solvents, as water is a proton source for this side reaction. The choice of a milder base can also be beneficial.[2]

  • Cross-coupling with impurities: Ensuring the purity of the starting material and using high-purity, degassed solvents is crucial to prevent the formation of undesired biaryls.

Q4: How does the choice of palladium catalyst and ligand affect the reaction?

A4: The selection of the palladium source and ligand is critical for a successful homocoupling reaction.

  • Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂. Pd(II) species can directly react with the boronic acid, which can sometimes favor the desired homocoupling but also lead to catalyst decomposition if not controlled.[2]

  • Ligands: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for sterically hindered substrates.[2] These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step to form the desired biaryl product.

Q5: Why is degassing the solvent and maintaining an inert atmosphere important?

A5: Oxygen can promote the homocoupling of boronic acids but can also lead to the decomposition of the palladium catalyst.[1] To ensure a controlled and reproducible reaction, it is essential to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Yield Inactive catalystUse a fresh batch of palladium precursor and ligand. Ensure proper storage and handling to prevent degradation.
Steric hindranceEmploy bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to overcome the steric hindrance of the ortho-substituents.[2]
Inefficient transmetalationOptimize the base and solvent system. A stronger base or a different solvent combination may be required.
Significant Protodeboronation Presence of waterUse anhydrous solvents and dry glassware.
Base is too strongSwitch to a milder base, such as K₂CO₃ or CsF.[2]
Formation of Multiple Byproducts Impure starting materialsPurify the this compound before use.
Oxygen contaminationEnsure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[1]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the homocoupling of arylboronic acids with structural similarities to this compound.

Table 1: Effect of Palladium Catalyst and Ligand on Homocoupling Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Toluene1101692
3Pd(PPh₃)₄ (5)-K₂CO₃DMF902465
4PdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801878

Table 2: Influence of Base and Solvent on Homocoupling Efficiency

EntryBase (equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1K₃PO₄ (2)Dioxane/H₂O (4:1)1001288
2Cs₂CO₃ (2.5)Toluene1101695
3K₂CO₃ (3)DMF902472
4Na₂CO₃ (2)Acetonitrile/H₂O (3:1)801881

Experimental Protocols

Detailed Protocol for the Homocoupling of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.

Materials:

  • This compound

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or reaction vial with a stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., Cs₂CO₃, 2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired symmetrical biaryl.

Mandatory Visualization

Experimental_Workflow A 1. Add Reactants: - Boronic Acid - Base - Pd Catalyst - Ligand B 2. Create Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Workup: - Dilute - Wash E->F G 7. Dry and Concentrate F->G H 8. Purify (Column Chromatography) G->H

Caption: Experimental workflow for the homocoupling reaction.

Troubleshooting_Homocoupling Start Low or No Yield CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal for a hindered substrate? CheckCatalyst->CheckConditions Yes UseFreshCatalyst Use fresh Pd source and ligand. CheckCatalyst->UseFreshCatalyst No CheckSideReactions Are there significant side products? CheckConditions->CheckSideReactions Yes OptimizeLigandBase Use bulky, electron-rich ligand. Optimize base and solvent. CheckConditions->OptimizeLigandBase No AddressProtodeboronation Is protodeboronation observed? CheckSideReactions->AddressProtodeboronation Yes Success Improved Yield CheckSideReactions->Success No UseFreshCatalyst->Success OptimizeLigandBase->Success UseAnhydrous Use anhydrous solvents and a milder base. AddressProtodeboronation->UseAnhydrous Yes PurifyStartingMaterial Purify starting material and degas solvents. AddressProtodeboronation->PurifyStartingMaterial No UseAnhydrous->Success PurifyStartingMaterial->Success

Caption: Troubleshooting decision tree for low-yield homocoupling.

References

Technical Support Center: Reactions with 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-3-methylphenylboronic acid. The focus is on purification strategies and overcoming common challenges in cross-coupling reactions.

Troubleshooting Guide

Low yields or purification difficulties in reactions involving this compound often stem from its steric hindrance. The ortho-bromo and ortho-fluoro substituents impede key steps in the catalytic cycle. This guide addresses the most common issues encountered.

Issue Potential Cause Recommended Solution
Low or No Product Conversion 1. Inactive Catalyst/Ligand: The palladium catalyst may be old or decomposed. Standard ligands like PPh₃ may be ineffective due to steric hindrance.[1]1. Use a fresh palladium source (e.g., Pd₂(dba)₃ or a Pd(II) precatalyst) and an appropriate ligand. For sterically hindered substrates, employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition and reductive elimination.[1][2]
2. Inefficient Transmetalation: The chosen base may not be optimal for activating the sterically hindered boronic acid.2. Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
3. Poor Solubility: Reagents may not be fully dissolved at the reaction temperature.3. Select a solvent system that ensures solubility for all components. Common choices include mixtures like 1,4-dioxane/water or toluene/water.[3][4]
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[2]1. Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3]
2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow, promoting side reactions.2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2]
Protodeboronation (Loss of Boronic Acid Group) 1. Excess Water or Protic Solvents: The boronic acid can be sensitive to excess water, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.1. Use carefully dried solvents. While a small amount of water is often necessary for Suzuki couplings (especially with phosphate or carbonate bases), excessive amounts should be avoided.[1] Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable against protodeboronation.[2]
Difficult Product Purification 1. Co-elution of Product and Impurities: The desired biaryl product may have similar polarity to starting materials or the homocoupled by-product.1. Optimize the solvent system for flash column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[5]
2. Residual Palladium: The final product may be contaminated with palladium, appearing as a dark-colored solid.2. After the reaction, consider a workup step that includes a wash with an aqueous solution of a chelating agent like thiourea or passing the crude product through a silica plug before full purification.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?

A1: When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst and Ligand Activity : Ensure your palladium source and ligand are active. For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] It is highly recommended to use a system with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][2]

  • Inert Atmosphere : The presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3]

  • Base and Solvent : The choice of base and solvent is critical. A common and effective combination for hindered couplings is K₃PO₄ in a 1,4-dioxane/water mixture.[1][3]

Q2: How can I minimize the formation of the homocoupled dimer of this compound?

A2: Homocoupling is typically caused by the presence of oxygen.[2] To minimize it, you must rigorously degas all solvents (including water) and the reaction vessel.[2] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help as the reduction of Pd(II) sources can sometimes be inefficient and lead to side reactions.[2]

Q3: What is the recommended general workup procedure before purification?

A3: Once the reaction is complete as monitored by TLC or LC-MS, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6][7]

Q4: I am struggling to separate my product from the unreacted boronic acid by column chromatography. What can I do?

A4: Boronic acids can sometimes streak on silica gel. To remove unreacted this compound, you can perform an extractive workup with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer, while your desired (typically less polar) product remains in the organic layer.

Q5: Are there more stable alternatives to the boronic acid that might be easier to handle?

A5: Yes, boronic acids can be converted into more stable derivatives. Potassium trifluoroborate salts (ArBF₃K) are highly stable, crystalline solids that are less prone to protodeboronation.[2] Boronate esters, such as pinacol esters, are also generally more stable.[2] Additionally, complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in coupling reactions.[2][8]

Experimental Protocols

General Protocol for Workup and Flash Column Chromatography

This protocol outlines a standard procedure for the purification of a biaryl product from a Suzuki-Miyaura reaction.

  • Reaction Quenching and Extraction:

    • After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (or another suitable organic solvent).

    • Transfer the mixture to a separatory funnel and wash with water (2x).

    • Wash the organic layer with brine (1x).

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude oil or solid.

  • Preparation for Chromatography:

    • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Chromatography:

    • Select a glass column of appropriate size and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

    • Carefully add the adsorbed crude product to the top of the packed column.

    • Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-20% ethyl acetate).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3][6]

Data Presentation

The table below presents illustrative data for Suzuki coupling reactions with sterically hindered aryl bromides, demonstrating how reaction components can influence the yield. Note that yields are indicative and will vary based on the specific coupling partner and precise reaction conditions.

EntryAryl Boronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2%)SPhos (4%)K₃PO₄Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(OAc)₂ (3%)XPhos (6%)Cs₂CO₃Toluene/H₂O11080-90
33-Thienylboronic acidPd(PPh₃)₄ (5%)-K₂CO₃Dioxane/H₂O10040-60*
4Phenylboronic acidPd(dppf)Cl₂ (3%)-K₃PO₄DMF9070-80

*Yields with less bulky, traditional ligands (Entry 3) are often lower for sterically hindered substrates.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction and subsequent product purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis reagents 1. Add Reagents (Aryl Halide, Boronic Acid, Base) atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->atmosphere catalyst 3. Add Catalyst & Ligand atmosphere->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat and Stir (e.g., 80-110 °C) solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Workup (Extraction & Washing) monitor->workup dry 8. Dry and Concentrate workup->dry purify 9. Column Chromatography dry->purify product 10. Characterize Product (NMR, MS) purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Logic for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low product yield in a sterically hindered Suzuki coupling.

G start Low Product Yield check_catalyst Is the Catalyst System Optimal for Hindered Substrates? start->check_catalyst check_conditions Are the Reaction Conditions Correct? start->check_conditions check_reagents Are the Reagents Stable and Pure? start->check_reagents solution_ligand Use Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand No solution_pd_source Use Fresh Pd Source (e.g., Pd(0) or Pre-catalyst) check_catalyst->solution_pd_source No solution_atmosphere Ensure Rigorous Degassing and Inert Atmosphere check_conditions->solution_atmosphere No solution_base Optimize Base (e.g., K3PO4, Cs2CO3) check_conditions->solution_base No solution_temp Increase Temperature check_conditions->solution_temp No solution_boronic Check for Protodeboronation. Consider using ArBF3K salt. check_reagents->solution_boronic No

References

Optimizing reaction temperature for 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with this compound. The information focuses on optimizing reaction temperature and addressing common challenges encountered during its use in cross-coupling reactions.

Troubleshooting Guide

Issue: Low or No Product Yield in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Typical starting points range from room temperature to 110 °C, depending on the catalyst system.[1][2] Monitor for product formation and the appearance of byproducts. Be aware that excessively high temperatures can lead to decomposition of the boronic acid or catalyst.
Catalyst Inactivation The nitrogen and fluorine substituents on the phenyl ring can potentially interact with the palladium catalyst. If increasing temperature does not improve the yield, consider increasing the catalyst loading or using a more robust ligand, such as SPhos or XPhos, which can stabilize the catalyst at higher temperatures.[1]
Poor Solubility Ensure all reaction components are adequately dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system or a higher reaction temperature.
Protodeboronation This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be promoted by elevated temperatures and the presence of water or acidic/basic conditions.[1] If protodeboronation is suspected, try running the reaction at a lower temperature or using a more stable boronic ester derivative.

Issue: Formation of Homocoupling Byproducts

Potential Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can sometimes favor the homocoupling of the boronic acid. If significant homocoupling is observed, attempt to lower the reaction temperature.
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Base Strength The choice of base can influence the rate of homocoupling. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in conjunction with temperature optimization.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction with this compound?

A1: A general starting point for Suzuki-Miyaura coupling reactions is between 80-100 °C.[2][3] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. It is recommended to start with a moderate temperature (e.g., 80 °C) and optimize from there. Some modern catalyst systems can even facilitate the reaction at room temperature.[4]

Q2: How does the structure of this compound influence the choice of reaction temperature?

A2: The electronic and steric properties of this boronic acid can affect its reactivity. The presence of an electron-withdrawing fluorine atom and a bulky bromine atom ortho to the boronic acid group might influence the rate of transmetalation. Temperature optimization is crucial to find the balance between achieving a reasonable reaction rate and minimizing potential side reactions like protodeboronation or decomposition.

Q3: Can microwave irradiation be used to optimize the reaction temperature?

A3: Yes, microwave-assisted protocols can be an effective way to rapidly screen reaction temperatures and accelerate reaction times.[3] Typical microwave conditions might involve temperatures between 120-150 °C for short durations (e.g., 15-30 minutes).[3]

Q4: What are the signs that the reaction temperature is too high?

A4: Signs of an excessively high reaction temperature include the decomposition of starting materials or the desired product, a significant increase in the formation of byproducts (such as homocoupling or protodeboronation products), and darkening of the reaction mixture, which could indicate catalyst decomposition. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal conditions.[3]

Data Presentation

Table 1: Example of a Temperature Optimization Study for the Suzuki-Miyaura Coupling of this compound with Phenylboronic acid

EntryTemperature (°C)Time (h)Yield (%)
1Room Temp.24No Reaction
2601835
3801278
4100892
5120885 (with byproduct formation)

This is a hypothetical data table for illustrative purposes.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure that can be adapted for optimizing the reaction temperature.

Materials:

  • This compound

  • Aryl halide or triflate (coupling partner)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., 0.05 equivalents).

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Low or No Product Yield check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Gradually increase temperature (e.g., in 20°C increments) check_temp->adjust_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes adjust_temp->check_catalyst increase_catalyst Increase catalyst loading or use a more robust ligand check_catalyst->increase_catalyst No check_side_reactions Are side reactions like protodeboronation occurring? check_catalyst->check_side_reactions Yes increase_catalyst->check_side_reactions lower_temp_ester Lower temperature or use a boronic ester check_side_reactions->lower_temp_ester Yes success Improved Yield check_side_reactions->success No lower_temp_ester->success

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation in 2-Bromo-6-fluoro-3-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the primary causes of catalyst deactivation?

A1: Low yields in Suzuki-Miyaura reactions with sterically hindered substrates like this compound are often linked to catalyst deactivation. The primary causes include:

  • Steric Hindrance: The bulky substituents on the boronic acid can significantly slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination. This can lead to catalyst decomposition over the extended reaction times or at the higher temperatures required.

  • Catalyst Poisoning: The presence of oxygen can lead to the formation of palladium black, an inactive form of the catalyst, and can also promote the unwanted homocoupling of the boronic acid.[1] Similarly, impurities in reagents or solvents can act as catalyst poisons.

  • Ligand Degradation: The phosphine ligands, crucial for catalyst activity and stability, can degrade at elevated temperatures or in the presence of certain reagents.

  • Formation of Inactive Catalyst Species: The pyridine nitrogen in heteroaromatic coupling partners can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1]

Q2: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction with sterically hindered or electron-deficient boronic acids, especially under basic aqueous conditions.[1] To mitigate this:

  • Use Anhydrous Conditions: Whenever possible, employing anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.

  • Select a Milder Base: Strong bases can accelerate the decomposition of the boronic acid. Consider using weaker inorganic bases like K₂CO₃ or CsF.

  • Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate, can protect it from premature decomposition. These esters often release the boronic acid slowly into the reaction mixture.

  • Optimize Reaction Temperature: While higher temperatures may be needed for coupling, excessively high temperatures can accelerate protodeboronation. A careful optimization of the temperature is crucial.

Q3: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?

A3: For sterically hindered substrates, it is crucial to use a robust catalytic system. Recommended starting conditions include:

  • Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often effective. Examples include Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.[1] Using a preformed palladacycle catalyst can also be beneficial.

  • Base: A strong inorganic base is typically required to facilitate the transmetalation of the hindered boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices.

  • Solvent: Anhydrous, degassed aprotic polar solvents are preferred. Dioxane, toluene, or a mixture of toluene and water are commonly used.

  • Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced catalyst deactivation and side reactions.

Q4: How can I determine if my palladium catalyst is still active?

A4: If you suspect catalyst deactivation, you can perform a simple control experiment. Run a well-established, high-yielding Suzuki-Miyaura reaction with non-sterically hindered substrates, such as phenylboronic acid and bromobenzene, using the same batch of catalyst, solvent, and base. If this reaction also fails or gives a low yield, it is a strong indication that your catalyst or one of the other reagents is inactive or contaminated.

Troubleshooting Guides

Problem: Low or No Product Yield

This is the most common issue when working with sterically hindered substrates like this compound. The following workflow can help diagnose and resolve the problem.

LowYieldTroubleshooting cluster_optimization Optimization Strategies Start Low/No Yield Observed CheckCatalyst 1. Verify Catalyst & Ligand Activity Start->CheckCatalyst CheckReagents 2. Assess Reagent Purity & Stability CheckCatalyst->CheckReagents CheckConditions 3. Review Reaction Conditions CheckReagents->CheckConditions Reagents_Details Boronic Acid (Protodeboronation?) Aryl Halide (Purity?) Base (Anhydrous?) Solvent (Degassed? Anhydrous?) CheckReagents->Reagents_Details Optimize 4. Systematic Optimization CheckConditions->Optimize Conditions_Details Inert Atmosphere (Sufficiently Degassed?) Temperature (Too low/high?) Stirring (Vigorous?) CheckConditions->Conditions_Details LigandScreen Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Optimize->LigandScreen BaseScreen Vary Base (e.g., K3PO4, Cs2CO3, K2CO3) LigandScreen->BaseScreen SolventScreen Change Solvent (e.g., Dioxane, Toluene, 2-MeTHF) BaseScreen->SolventScreen TempScreen Adjust Temperature SolventScreen->TempScreen

Troubleshooting workflow for low product yield.
Problem: Significant Byproduct Formation

The formation of byproducts such as homocoupled products and protodeboronated starting material can complicate purification and reduce the yield of the desired product.

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas. Using a Pd(0) precatalyst directly, such as Pd₂(dba)₃, instead of a Pd(II) source that requires in-situ reduction, can sometimes minimize this side reaction.[1]

  • Protodeboronation: As discussed in the FAQs, this is a common issue with hindered boronic acids. The use of anhydrous conditions, milder bases, or more stable boronic esters is recommended.

Data Presentation

Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

Reaction: 2-Bromo-1,3-dimethylbenzene + Phenylboronic Acid

EntryPalladium PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)K₃PO₄Toluene10024<10
2Pd(OAc)₂ (2 mol%)PCy₃ (4 mol%)K₃PO₄Toluene1001875
3Pd₂(dba)₃ (1 mol%)SPhos (2 mol%)K₃PO₄Dioxane80492
4Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)K₃PO₄Dioxane80495

Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions with sterically hindered substrates.

Table 2: Comparison of Bases for the Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

Reaction: 1-Bromo-4-tert-butylbenzene + 2,6-Dimethylphenylboronic Acid

EntryPalladium SystemBase (2 equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂/SPhos (2 mol%)Na₂CO₃Toluene/H₂O1002445
2Pd(OAc)₂/SPhos (2 mol%)K₂CO₃Toluene/H₂O1002468
3Pd(OAc)₂/SPhos (2 mol%)K₃PO₄Toluene1001291
4Pd(OAc)₂/SPhos (2 mol%)Cs₂CO₃Dioxane1001294

Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions with sterically hindered substrates.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

Materials:

  • This compound (1.0 eq.)

  • Aryl halide coupling partner (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base.

  • In a separate vial, weigh the palladium precatalyst and the ligand (if solid) and add them to the reaction flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII_1 R1-Pd(II)L2-X OxAdd->PdII_1 Transmetalation Transmetalation (R2-B(OR)2 + Base) PdII_1->Transmetalation PdII_2 R1-Pd(II)L2-R2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Product) RedElim->Product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst Deactivation Pathways

This diagram illustrates common pathways that lead to the deactivation of the palladium catalyst.

Deactivation_Pathways cluster_cycle Catalytic Cycle Active_Catalyst Active Pd(0)L2 A Oxidative Addition Active_Catalyst->A Aggregation Palladium Black (Inactive) Active_Catalyst->Aggregation Aggregation Inactive_Species Inactive Pd Species B Transmetalation A->B C Reductive Elimination B->C Poisoning [LnPdn-Z] (Inactive Complex) B->Poisoning Poisoning by Impurities/Substrate C->Active_Catalyst Ligand_Degradation Ligand Degradation C->Ligand_Degradation High Temperature Aggregation->Inactive_Species Poisoning->Inactive_Species Ligand_Degradation->Inactive_Species

References

Improving solubility of 2-Bromo-6-fluoro-3-methylphenylboronic acid in reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid, with a primary focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents for dissolving this compound?

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Aromatics: Toluene

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Other: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Q2: My this compound is not dissolving sufficiently in my reaction solvent. What are my options?

Low solubility is a frequent issue with boronic acids. Several strategies can be employed to overcome this:

  • Solvent System Modification: Introduce a co-solvent to increase the polarity of the reaction mixture. For instance, in a Suzuki-Miyaura coupling reaction that uses toluene, adding a small amount of a more polar solvent like ethanol or THF can significantly improve solubility.

  • Use of Aqueous Base: Many Suzuki-Miyaura reactions utilize an aqueous basic solution (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The boronic acid can be dissolved in the aqueous basic phase first, where it forms a more soluble boronate salt, before adding the organic solvent containing the reaction partner and catalyst.

  • Elevated Temperature: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of all reaction components.

  • Derivatization: Convert the boronic acid to a more soluble derivative, such as a potassium trifluoroborate salt or a pinacol ester. These derivatives often exhibit improved solubility and stability.

Q3: Can I use an aqueous solvent system for my reaction with this compound?

Yes, using aqueous solvent systems can be a highly effective strategy for improving the solubility of boronic acids. The use of water as a co-solvent with an organic solvent (e.g., toluene/water, dioxane/water) in the presence of a base is common in cross-coupling reactions. The base converts the boronic acid to the corresponding boronate anion, which is more soluble in the aqueous phase.

Troubleshooting Guide: Poor Solubility in a Suzuki-Miyaura Coupling Reaction

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in a Suzuki-Miyaura cross-coupling reaction.

Problem: The this compound is not fully dissolving in the reaction mixture, leading to a heterogeneous mixture and potentially low reaction yield.

Troubleshooting Workflow:

G A Initial Observation: Poor solubility of boronic acid B Step 1: Solvent System Optimization A->B C Option 1A: Introduce a Polar Co-solvent (e.g., Ethanol, THF) B->C D Option 1B: Switch to a Biphasic System (e.g., Toluene/Water, Dioxane/Water) B->D E Step 2: Base Selection and Addition C->E If solubility is still poor L Successful Dissolution and Reaction C->L If successful D->E If solubility is still poor D->L If successful F Option 2A: Use a stronger or more soluble base (e.g., K3PO4, Cs2CO3) E->F G Option 2B: Pre-dissolve boronic acid in aqueous base E->G H Step 3: Consider Derivatization F->H If solubility remains an issue F->L If successful G->H If solubility remains an issue G->L If successful I Convert to Potassium Trifluoroborate Salt H->I J Convert to Pinacol Ester H->J K Re-evaluate Reaction Success I->K J->K K->L If successful

Caption: Troubleshooting workflow for improving boronic acid solubility.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Biphasic Solvent System

This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using a biphasic solvent system to enhance the solubility of this compound.

  • Reagent Preparation:

    • In a reaction vessel, combine this compound (1.0 eq), your aryl halide (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • In a separate vessel, prepare an aqueous solution of a base (e.g., 2M K₂CO₃).

  • Reaction Setup:

    • To the reaction vessel containing the solid components, add an organic solvent (e.g., toluene or dioxane).

    • Add the aqueous base solution to the reaction vessel. The typical ratio of organic solvent to aqueous solution is between 2:1 and 4:1.

    • Stir the biphasic mixture vigorously.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the reaction to the desired temperature (typically 80-110 °C) and maintain stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method (e.g., column chromatography).

Protocol 2: Preparation of a Potassium Trifluoroborate Salt

This protocol outlines the conversion of this compound to its corresponding potassium trifluoroborate salt to improve solubility and stability.

  • Dissolution:

    • Dissolve this compound in methanol.

    • In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) in water. A saturated solution is typically used.

  • Reaction:

    • Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.

    • Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.

  • Isolation:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold methanol.

    • Dry the resulting potassium 2-Bromo-6-fluoro-3-methylphenyltrifluoroborate salt under vacuum.

The resulting trifluoroborate salt can then be used in cross-coupling reactions, often exhibiting improved solubility in a wider range of solvents.

Data Presentation

Table 1: Recommended Solvent Systems for Suzuki-Miyaura Reactions with Boronic Acids

Solvent SystemBaseTypical Temperature (°C)Notes
Toluene / WaterK₂CO₃, K₃PO₄80 - 110Good for a wide range of substrates. Vigorous stirring is essential.
Dioxane / WaterK₂CO₃, Cs₂CO₃80 - 100Dioxane is a good solvent for many organic compounds.
THF / WaterK₃PO₄60 - 70Lower boiling point, suitable for heat-sensitive substrates.
Ethanol / WaterNa₂CO₃, K₂CO₃70 - 80A "greener" solvent option.
DMFK₂CO₃100 - 120Can be used for challenging couplings, but is a high-boiling point solvent.

Logical Relationship Diagram: Boronic Acid vs. Derivatives in Reaction

G cluster_0 Starting Material cluster_1 Derivatives for Improved Solubility cluster_2 Reaction A 2-Bromo-6-fluoro-3- methylphenylboronic Acid B Potassium Trifluoroborate Salt A->B Reaction with KHF₂ C Pinacol Ester A->C Reaction with Pinacol D Suzuki-Miyaura Coupling A->D Direct use (may have low solubility) B->D Improved solubility and stability C->D Improved solubility and stability

Caption: Options for using the boronic acid in a coupling reaction.

Preventing decomposition of 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Bromo-6-fluoro-3-methylphenylboronic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of decomposition for this compound?

A1: The primary cause of decomposition for arylboronic acids, including this compound, is protodeboronation.[1] This is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-fluoro-2-methylbenzene. This process is often accelerated by:

  • Presence of water (moisture): Water can act as a proton source for protodeboronation.[1]

  • Basic conditions: High pH can facilitate the formation of a more reactive boronate anion, which is more susceptible to protodeboronation.

  • Elevated temperatures: Higher temperatures can increase the rate of decomposition reactions.[2]

  • Presence of certain metals: Some transition metals can catalyze the decomposition.

Additionally, like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride (a boroxine), especially upon heating or prolonged storage.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity and reactivity of this compound, it is crucial to store it under the following conditions:

  • Temperature: Keep refrigerated at 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed container to prevent moisture absorption.

  • Light: Protect from light, although sensitivity is not as high as to moisture and air.

Q3: How does the substitution pattern of this compound affect its stability?

A3: The substituents on the phenyl ring have a significant impact on the stability of the boronic acid:

  • Ortho-substituents: The presence of bromo and fluoro groups at the ortho positions introduces steric hindrance around the boronic acid moiety. This steric bulk can, in some cases, slow down the rate of protodeboronation.

  • Electron-withdrawing groups: The fluorine atom is an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid.[3] Increased acidity can influence the rate of protodeboronation, and such compounds are often more stable under acidic conditions.[1] The ortho-fluoro substituent may also participate in an intramolecular hydrogen bond with the boronic acid group, which can stabilize the boronate form.[3][4]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Symptoms:

  • Starting material (aryl halide) is recovered.

  • Protodeboronated byproduct (1-bromo-3-fluoro-2-methylbenzene) is observed as the major product from the boronic acid.

  • Complex mixture of byproducts.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Decomposition of Boronic Acid Use a fresh bottle of this compound or purify the existing stock. Ensure all solvents and reagents are anhydrous.
Inefficient Catalyst System For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.[5][6]
Inappropriate Base Strong bases can accelerate protodeboronation.[2] Use a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5] Ensure the base is finely powdered and dry.
Suboptimal Reaction Temperature High temperatures can favor protodeboronation.[2] Try running the reaction at a lower temperature for a longer duration.
Presence of Oxygen Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[7] Thoroughly degas all solvents and run the reaction under a strict inert atmosphere.
Issue 2: Inconsistent Reaction Results

Symptoms:

  • The yield of the desired product varies significantly between batches.

  • The reaction works well on a small scale but fails on a larger scale.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Variable Quality of Boronic Acid The boronic acid may have degraded upon storage. It is advisable to use a fresh batch for each reaction or to re-purify the stored reagent.
Inefficient Degassing As the reaction scale increases, it becomes more challenging to remove all dissolved oxygen. Use a robust degassing method such as freeze-pump-thaw cycles.
Poor Solubility The boronic acid or other reagents may not be fully dissolved, leading to inconsistent reaction rates. Choose a solvent system in which all components are soluble at the reaction temperature. For poorly soluble reactants, consider using a solvent mixture or a higher-boiling solvent.[8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with this compound:

This protocol is a starting point and may require optimization for different aryl halides.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.

  • In a separate flask, prepare a solution of the palladium precatalyst and the ligand in the degassed solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the other reagents via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

DecompositionTroubleshooting start Low Yield or Decomposition Observed check_reagents Check Reagent Quality (Fresh Boronic Acid?) start->check_reagents reagent_ok Reagents are High Quality check_reagents->reagent_ok Yes reagent_bad Use Fresh/Purified Reagents check_reagents->reagent_bad No check_conditions Review Reaction Conditions optimize_catalyst Optimize Catalyst System (Bulky Ligand?) check_conditions->optimize_catalyst optimize_base Optimize Base (Milder Base?) check_conditions->optimize_base optimize_temp Optimize Temperature (Lower Temp?) check_conditions->optimize_temp optimize_atmosphere Ensure Inert Atmosphere (Thorough Degassing?) check_conditions->optimize_atmosphere reagent_ok->check_conditions reagent_bad->start solution Problem Solved optimize_catalyst->solution optimize_base->solution optimize_temp->solution optimize_atmosphere->solution

Caption: Troubleshooting workflow for decomposition issues.

SuzukiPathways boronic_acid This compound reaction_conditions Reaction Conditions (Pd Catalyst, Base, Heat) boronic_acid->reaction_conditions desired_coupling Desired Suzuki-Miyaura Cross-Coupling Product protodeboronation Protodeboronation Byproduct homocoupling Homocoupling Byproduct reaction_conditions->desired_coupling Favorable Kinetics reaction_conditions->protodeboronation Side Reaction (H₂O, High pH) reaction_conditions->homocoupling Side Reaction (O₂)

Caption: Competing reaction pathways.

References

Technical Support Center: Scaling Up Reactions with 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for successfully scaling up chemical reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No: 957121-09-4)[1].

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?

A1: The primary challenges stem from the steric hindrance around the boronic acid functional group due to the presence of ortho-substituents (bromo and methyl groups). This steric bulk can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. Consequently, issues such as incomplete reactions, low yields, and the formation of side products like homocoupled boronic acid and protodeboronation are more prevalent during scale-up. Careful optimization of reaction parameters is crucial to overcome these hurdles.

Q2: What type of palladium catalyst and ligand is most effective for this sterically hindered boronic acid?

A2: For sterically demanding substrates like this compound, highly active palladium catalysts are required. Catalyst systems comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are generally most effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended as they can accelerate the slower steps of the catalytic cycle.

Q3: How can I minimize the formation of homocoupling byproducts of the boronic acid?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture. To minimize this side reaction, it is critical to thoroughly degas all solvents and the reaction vessel to create an inert atmosphere (e.g., using argon or nitrogen). Using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. Additionally, employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.

Q4: What is protodeboronation and how can it be prevented?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene and reducing the yield of the desired product. This can be exacerbated by harsh reaction conditions, particularly the presence of water and strong bases. To mitigate protodeboronation, one can use less harsh conditions or more stable forms of the boronic acid, such as boronate esters (e.g., pinacol esters).

Q5: Is this compound stable under typical reaction conditions?

A5: While boronic acids are generally stable, they can be susceptible to decomposition under certain conditions. As mentioned, protodeboronation can occur, especially at elevated temperatures in the presence of water and base. Additionally, boronic acids can form trimeric anhydrides (boroxines) upon dehydration, which may have different reactivity. It is advisable to use the boronic acid as fresh as possible and store it under appropriate conditions (cool and dry).

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Insufficient Catalyst Activity - Use a fresh, high-quality palladium catalyst and ligand.- Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).- Switch to a more active ligand system, such as a Buchwald-type biarylphosphine ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.
Steric Hindrance - Increase the reaction temperature. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.- Use a stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), to facilitate the transmetalation step.
Poor Reagent Quality - Ensure the boronic acid and aryl halide are pure.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) to prevent degradation.
Incomplete Reaction - Extend the reaction time and monitor progress by TLC or LC-MS.- If the reaction stalls, a fresh portion of the catalyst can be added.
Problem 2: Significant Formation of Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0).- Ensure all solvents and the reaction vessel are rigorously degassed.- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.- Employ bulky, electron-donating ligands.
Protodeboronation - Harsh reaction conditions (high temperature, strong base, presence of water).- Instability of the boronic acid.- Use the minimum effective temperature and reaction time.- Consider using a milder base if possible.- Use anhydrous solvents.- Protect the boronic acid as a more stable ester (e.g., pinacol ester).
Dehalogenation of Aryl Halide - Presence of oxygen.- Certain base and solvent combinations.- Maintain a strict inert atmosphere.- Screen different base and solvent combinations.
Problem 3: Difficulties in Product Purification
Issue Potential Cause Suggested Solution
Co-elution of Product and Homocoupled Byproduct - Similar polarity of the desired product and the homocoupled boronic acid dimer.- Optimize the reaction to minimize homocoupling.- Employ alternative purification techniques such as recrystallization or preparative HPLC.
Residual Palladium in the Product - Inefficient removal during workup.- Use a palladium scavenger resin.- Perform an aqueous wash with a solution of a chelating agent like EDTA.- Recrystallization of the final product can also help in removing palladium residues.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with aryl boronic acids. These conditions should serve as a starting point and may require optimization for specific substrates and scales.

ParameterConditionNotes
Aryl Halide 1.0 equivalent-
Boronic Acid 1.2 - 1.5 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion.
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Pre-formed palladium complexes can also be used.
Ligand Buchwald-type ligand (e.g., XPhos, SPhos) (2-6 mol%)The ligand-to-palladium ratio is typically 1:1 or 2:1.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents)A strong base is often necessary for hindered substrates.
Solvent Toluene, Dioxane, or DMFDegassed solvents are crucial. A co-solvent like water may be used but can increase protodeboronation.
Temperature 80 - 120 °CHigher temperatures are generally required to overcome the activation energy.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Typical Yield 60 - 90%Highly dependent on the specific substrates and optimized conditions.

Experimental Protocols

Detailed Methodology for a Scaled-Up Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the coupling of an aryl halide with this compound on a larger scale.

1. Pre-Reaction Setup:

  • Ensure the reaction vessel (e.g., a jacketed glass reactor) is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.

  • Charge the reactor with the aryl halide (1.0 eq.) and this compound (1.3 eq.).

  • Add the base (e.g., finely powdered K₃PO₄, 2.5 eq.).

  • Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

2. Reagent Addition:

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene, approx. 10 mL per mmol of aryl halide).

  • In a separate, dry, and inerted flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%) in a small amount of the degassed solvent.

  • Add the catalyst solution to the reaction mixture via a cannula or a pressure-equalizing dropping funnel.

3. Reaction Execution:

  • Commence stirring and slowly heat the reaction mixture to the target temperature (e.g., 100-110 °C).

  • Maintain the reaction at this temperature and monitor its progress by taking small aliquots for analysis by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

4. Work-up and Product Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

  • Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method for larger quantities.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OH)₂ (Base) PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckCatalyst Check Catalyst/Ligand Activity and Loading Start->CheckCatalyst OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions CheckReagents Check Reagent Purity and Stability Start->CheckReagents ChangeLigand Switch to Bulky, Electron-Rich Ligand CheckCatalyst->ChangeLigand IncreaseTemp Increase Temperature OptimizeConditions->IncreaseTemp StrongerBase Use Stronger Base (K₃PO₄, Cs₂CO₃) OptimizeConditions->StrongerBase Success Improved Yield IncreaseTemp->Success StrongerBase->Success ChangeLigand->Success ProtectBoronicAcid Consider Protecting as Boronate Ester CheckReagents->ProtectBoronicAcid ProtectBoronicAcid->Success

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Air-Sensitive Handling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful air-sensitive handling of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its reactions, particularly in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is sensitive to air and moisture. Proper storage and handling are crucial to maintain its integrity and reactivity.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place such as a refrigerator. The use of a desiccator is also recommended to minimize moisture exposure.

  • Handling: Whenever possible, handle the boronic acid in an inert atmosphere, such as inside a glovebox. If a glovebox is unavailable, use Schlenk line techniques to maintain an inert atmosphere during transfers and reaction setup. Avoid prolonged exposure to the open air.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?

A2: Low yields in Suzuki-Miyaura coupling reactions involving this substrate can stem from several factors:

  • Reagent Degradation: The primary cause is often the degradation of the boronic acid due to air or moisture exposure. This can lead to protodeboronation (loss of the boronic acid group) or the formation of inactive boroxine trimers.

  • Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a high-quality, active palladium source and that it is handled under inert conditions if it is air-sensitive.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical, especially for a sterically hindered and electronically modified substrate like this compound.

  • Insufficient Degassing: Residual oxygen in the reaction mixture can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst.

Q3: What are boroxines and how can I prevent their formation?

A3: Boroxines are trimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[1] Their formation reduces the concentration of the active boronic acid available for the cross-coupling reaction. To minimize boroxine formation, store this compound in a dry environment and handle it under an inert atmosphere.[1] If you suspect boroxine formation, using a slight excess of the boronic acid in the reaction may help to compensate.

Q4: Can I use this compound directly from the bottle?

A4: For best results, it is recommended to use the boronic acid from a freshly opened container or one that has been properly stored under an inert atmosphere. If the compound has been stored for an extended period or you suspect degradation, it is advisable to use it as is and potentially increase the stoichiometry, or to convert it to a more stable derivative like a pinacol or MIDA boronate ester prior to use.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Degradation of boronic acid.Ensure strict air-free handling using a glovebox or Schlenk line. Use freshly purchased or properly stored reagent. Consider converting to a more stable boronate ester (e.g., MIDA ester).
Inactive palladium catalyst.Use a fresh batch of palladium catalyst. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using air-stable precatalysts.
Inefficient degassing of solvents and reagents.Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
Incorrect choice of base or solvent.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The optimal combination is substrate-dependent.
Formation of Homocoupled Byproducts Presence of oxygen in the reaction.Ensure rigorous exclusion of air from the reaction setup.
High reaction temperature.Optimize the reaction temperature; sometimes a lower temperature can reduce side reactions.
Incomplete Reaction Steric hindrance from the ortho-bromo and methyl groups.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. Increase reaction time and/or temperature cautiously.
Catalyst inhibition by starting materials or products.Increase catalyst loading incrementally.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and may require optimization for specific coupling partners.

Reagents:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Quantitative Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids

The following table provides representative yields for Suzuki-Miyaura reactions with structurally similar boronic acids to illustrate the expected outcomes. Actual yields with this compound will depend on the specific coupling partner and optimized reaction conditions.

Aryl Halide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
4-Bromoanisole2-Bromophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801285
1-Bromo-4-nitrobenzene2-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001692
2-Bromopyridine3-Methylphenylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)Cs₂CO₃Dioxane1102478

Visualizations

Experimental Workflow for Air-Sensitive Suzuki-Miyaura Coupling

experimental_workflow start Start: Prepare Dry Glassware inert_atm Establish Inert Atmosphere (Glovebox or Schlenk Line) start->inert_atm add_solids Add Solids: - Aryl Halide - Boronic Acid - Base - Catalyst inert_atm->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification end_node End: Characterize Product purification->end_node

Caption: General workflow for a Suzuki-Miyaura coupling reaction under air-sensitive conditions.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Verify Experimental Setup start->check_setup reagent_boronic Boronic Acid Degradation? check_reagents->reagent_boronic reagent_catalyst Catalyst Inactive? check_reagents->reagent_catalyst condition_base Incorrect Base/Solvent? check_conditions->condition_base condition_temp Suboptimal Temperature? check_conditions->condition_temp setup_inert Inadequate Inert Atmosphere? check_setup->setup_inert setup_degas Insufficient Degassing? check_setup->setup_degas solution_reagent Use fresh reagents, consider boronate ester reagent_boronic->solution_reagent solution_catalyst Use fresh/air-stable catalyst reagent_catalyst->solution_catalyst solution_conditions Screen bases, solvents, and temperature condition_base->solution_conditions condition_temp->solution_conditions solution_setup Improve inert techniques and degassing setup_inert->solution_setup setup_degas->solution_setup

Caption: A logical approach to troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the Suzuki-Miyaura coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid, with a particular focus on the effects of water.

Troubleshooting Guide

Issue: Low or No Product Yield

Low or non-existent yields in the Suzuki coupling of this compound can be attributed to several factors, often exacerbated by the presence of water. The steric hindrance from the ortho-bromo and ortho-fluoro substituents, combined with the methyl group, makes this substrate particularly challenging.

Potential Cause Troubleshooting Steps
Protodeboronation (Hydrolysis of Boronic Acid) This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often accelerated by water and prolonged reaction times. To mitigate this: • Minimize water content in the reaction. Use anhydrous solvents and ensure reagents are dry. • Consider using the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable to hydrolysis and slowly release the boronic acid under reaction conditions. • Use a stronger base that can activate the boronic acid for transmetalation more rapidly than hydrolysis occurs.
Catalyst Deactivation The nitrogen-containing heterocycles that are common coupling partners can coordinate to the palladium catalyst and inhibit its activity. Water can also play a role in the formation of inactive palladium species. To address this: • Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). • Select a more robust catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional phosphine ligands like PPh₃.
Inefficient Transmetalation The transfer of the aryl group from boron to palladium can be slow for sterically hindered boronic acids. • The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ in promoting transmetalation. • The presence of a controlled amount of water can sometimes facilitate this step by aiding in the formation of the active boronate species. Experiment with solvent systems like dioxane/water (e.g., 4:1 to 10:1 ratio).
Homocoupling of Boronic Acid The dimerization of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium (II) species. • Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. • Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: Is water always detrimental to the Suzuki coupling of this compound?

A1: Not necessarily, but its presence must be carefully controlled. While excess water can lead to protodeboronation and other side reactions, a small, controlled amount is often included in solvent systems (e.g., dioxane/water, toluene/water) to facilitate the dissolution of the base and to promote the formation of the active boronate species required for transmetalation. The optimal amount of water will depend on the specific reaction conditions (base, ligands, temperature) and should be determined empirically.

Q2: What is the first thing I should check if my reaction with this compound fails?

A2: When a Suzuki coupling with this sterically hindered boronic acid fails, the first aspects to investigate are the catalyst system and the reaction conditions related to water. Ensure your palladium source and ligand are appropriate for challenging couplings (e.g., Buchwald or NHC ligands). Then, verify that your solvents are anhydrous if attempting a water-free reaction, or that the water content is appropriately controlled if using an aqueous system. Rigorous degassing to remove oxygen is also critical to prevent homocoupling.

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for the coupling of this compound?

A3: While Pd(PPh₃)₄ is a versatile catalyst, it is often inefficient for couplings involving sterically hindered substrates like this compound. The bulky substituents near the boronic acid group can impede the oxidative addition and reductive elimination steps of the catalytic cycle. It is highly recommended to use a more specialized catalyst system with bulky, electron-rich ligands to achieve a good yield.

Q4: How can I monitor the degradation of this compound during the reaction?

A4: You can monitor the progress of the reaction and the stability of the boronic acid by taking aliquots of the reaction mixture at different time points and analyzing them by techniques such as TLC, GC-MS, or LC-MS. Look for the appearance of the protodeboronated side-product (2-bromo-6-fluoro-3-methylbenzene) and the homocoupling product, in addition to tracking the consumption of the starting materials and the formation of the desired product.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (or triflate) coupling partner (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 10:1)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative conditions for Suzuki coupling reactions with sterically hindered boronic acids, which can serve as a guide for optimizing the coupling of this compound.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-ChloroanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)10018~85-95
22-BromopyridinePd₂(dba)₃ (2)XPhos (5)Cs₂CO₃1,4-Dioxane11012~80-90
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-K₂CO₃THF/H₂O (4:1)8024Low to moderate
44-IodotolueneXPhos Pd G3 (3)-K₃PO₄1,4-Dioxane/H₂O (10:1)10016High

Note: Yields are approximate and based on reactions with structurally similar, sterically hindered boronic acids.

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Base catalyst Add Catalyst System: - Palladium Source - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent degas Degas Mixture solvent->degas heat Heat and Stir degas->heat quench Quench Reaction heat->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for the Suzuki coupling reaction.

Water_Effect start Water in Suzuki Coupling controlled Controlled Amount of Water (e.g., in co-solvent) start->controlled Positive Role excess Excess Water start->excess Negative Role positive_outcome Potential Benefits controlled->positive_outcome negative_outcome Potential Issues excess->negative_outcome base_sol Aids Base Dissolution positive_outcome->base_sol transmetalation Facilitates Transmetalation positive_outcome->transmetalation deboronation Protodeboronation negative_outcome->deboronation homocoupling Homocoupling negative_outcome->homocoupling catalyst_decomp Catalyst Decomposition negative_outcome->catalyst_decomp

Caption: The dual role of water in Suzuki-Miyaura coupling reactions.

Validation & Comparative

A Comparative Guide to the NMR Spectral Properties of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and a Novel Alternative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-6-fluoro-3-methylphenylboronic acid and a promising alternative, 3-Bromo-2-fluoro-6-methylphenylboronic acid. Understanding the precise structural features elucidated by NMR is paramount in the fields of medicinal chemistry and materials science, where these compounds serve as critical building blocks. This document presents a summary of predicted ¹H and ¹³C NMR data, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral comparison.

NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and two structural isomers, 3-Bromo-2-fluoro-6-methylphenylboronic acid and 2-Bromo-3-methylphenylboronic acid. These values have been estimated based on established substituent effects on the benzene ring, providing a valuable tool for preliminary structural assessment in the absence of readily available experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundAromatic-H (ortho to -B(OH)₂)Aromatic-H (meta to -B(OH)₂)Methyl-HB(OH)₂
This compound~7.1 - 7.3 (d)~7.4 - 7.6 (t)~2.3 (s)~8.3 (s, br)
3-Bromo-2-fluoro-6-methylphenylboronic acid~7.0 - 7.2 (d)~7.5 - 7.7 (t)~2.4 (s)~8.3 (s, br)
2-Bromo-3-methylphenylboronic acid~7.2 - 7.4 (d)~7.6 - 7.8 (m)~2.3 (s)~8.2 (s, br)

Disclaimer: The chemical shifts presented are estimated values and may differ from experimental results. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC-BC-BrC-FC-MethylAromatic CarbonsMethyl Carbon
This compound~130~120~160 (d, ¹JCF)~138~125-140 (m)~20
3-Bromo-2-fluoro-6-methylphenylboronic acid~128~118~162 (d, ¹JCF)~140~120-145 (m)~22
2-Bromo-3-methylphenylboronic acid~132~122-~140~128-142 (m)~21

Disclaimer: The chemical shifts are estimated. The carbon attached to the boronic acid group often exhibits a broad signal or may not be observed due to quadrupolar relaxation. The C-F coupling constant (¹JCF) is typically large, in the range of 240-260 Hz.

Experimental Protocol for NMR Spectroscopy of Arylboronic Acids

A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data for arylboronic acids.

1. Sample Preparation:

  • Solvent Selection: Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) in aprotic solvents, which can lead to complex and broadened spectra, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are the recommended solvents. CD₃OD is often preferred as it can break up the boroxine trimers through ester formation.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the arylboronic acid in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.

2. ¹H NMR Spectroscopy Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

3. ¹³C NMR Spectroscopy Acquisition:

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is often required for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 200-220 ppm, centered around 100-120 ppm.

4. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase and baseline correct the spectrum.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

Comparative Workflow

The following diagram illustrates a logical workflow for the comparative analysis of NMR data for different arylboronic acid derivatives.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Evaluation A Prepare Samples of Target and Alternative Compounds B Acquire 1H and 13C NMR Spectra (Standardized Protocol) A->B C Process and Reference Spectra B->C D Assign Signals (Chemical Shift, Multiplicity, Coupling Constants) C->D E Identify Key Structural Features (e.g., C-F coupling) D->E F Tabulate NMR Data for All Compounds E->F G Compare Chemical Shifts and Coupling Patterns F->G H Correlate Spectral Differences with Structural Variations G->H I Draw Conclusions on Purity and Structural Integrity H->I

Caption: Workflow for NMR Data Comparison of Arylboronic Acids.

This structured approach ensures a thorough and objective comparison of the NMR spectral data, enabling researchers to confidently assess the structural characteristics of this compound and its alternatives for their specific research and development needs.

A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic acid alongside two structurally similar alternatives: 2-bromo-3-methylphenylboronic acid and 2-fluoro-6-methylphenylboronic acid. This comparison, supported by experimental data, aims to facilitate the identification and characterization of these compounds in research and development settings.

Introduction

This compound and its analogs are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of these compounds. Understanding the distinct features of their ¹H NMR spectra is crucial for unambiguous identification. This guide presents a side-by-side comparison of their spectral data, highlighting the influence of substituent patterns on chemical shifts and coupling constants.

¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and its analogs. The data is presented to facilitate a direct comparison of the chemical shifts (δ), multiplicities, and coupling constants (J).

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-4Data not available--
H-5Data not available--
-CH₃Data not available--
-B(OH)₂Data not available--
2-Bromo-3-methylphenylboronic acid Aromatic H'sData not available--
-CH₃Data not available--
-B(OH)₂Data not available--
2-Fluoro-6-methylphenylboronic acid Aromatic H's7.21, 6.96, 6.87m-
-CH₃2.30s-
-B(OH)₂8.40s (br)-

Note: Experimental data for this compound and 2-bromo-3-methylphenylboronic acid were not publicly available. The data for 2-fluoro-6-methylphenylboronic acid is based on predicted values.

Experimental Protocol: ¹H NMR Spectroscopy of Arylboronic Acids

Objective: To acquire a high-resolution ¹H NMR spectrum of an arylboronic acid derivative for structural characterization.

Materials:

  • Arylboronic acid sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)

  • NMR tube (5 mm, high precision)

  • Pipette and pipette tips

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the arylboronic acid sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the vial to ensure the complete dissolution of the sample. Due to the potential for boronic acids to form trimeric anhydrides (boroxines), which can lead to broad signals, using a solvent like Methanol-d₄ can help to break up these oligomers and provide a sharper spectrum. DMSO-d₆ is also a common choice due to its high solubilizing power.

    • Using a pipette, transfer the solution into a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm, CHD₂OD in Methanol-d₄ at δ 3.31 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

¹H NMR Spectral Analysis Workflow

The following diagram illustrates the general workflow for analyzing a ¹H NMR spectrum of a substituted phenylboronic acid.

G Workflow for ¹H NMR Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate ChemShift Analyze Chemical Shifts Integrate->ChemShift Multiplicity Analyze Multiplicities Integrate->Multiplicity Coupling Analyze Coupling Constants Integrate->Coupling Structure Elucidate Structure ChemShift->Structure Multiplicity->Structure Coupling->Structure

Caption: A flowchart outlining the key steps in ¹H NMR sample preparation, data acquisition, processing, and spectral analysis for structural elucidation.

Discussion

The predicted ¹H NMR spectrum of 2-fluoro-6-methylphenylboronic acid is expected to show a complex multiplet for the aromatic protons due to splitting by both the adjacent protons and the fluorine atom. The methyl group should appear as a singlet, and the boronic acid protons as a broad singlet, which is typical due to exchange with residual water in the solvent.

For 2-bromo-3-methylphenylboronic acid , the absence of the strongly electronegative fluorine atom at the 6-position would likely result in the aromatic protons appearing at a slightly higher field (lower ppm) compared to the fluoro-substituted analog. The splitting pattern would be determined by proton-proton coupling.

In the case of the target compound, This compound , the combined electron-withdrawing effects of the bromine and fluorine atoms are expected to shift the aromatic protons further downfield. The coupling patterns will be complex due to both proton-proton and proton-fluorine interactions. The presence of the fluorine atom will introduce additional splitting to the signal of the adjacent aromatic proton (H-5).

Disclaimer: The provided ¹H NMR data for 2-fluoro-6-methylphenylboronic acid is based on prediction and should be confirmed with experimental data. Experimental data for this compound and 2-bromo-3-methylphenylboronic acid was not found in publicly accessible databases at the time of this guide's creation. Researchers are encouraged to acquire experimental spectra for these compounds for accurate characterization.

Comparative Analysis of the 13C NMR Spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted 13C NMR spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic acid against experimentally determined spectra of structurally related compounds. Due to the absence of published experimental data for the target compound, this guide utilizes established principles of 13C NMR spectroscopy, specifically substituent chemical shift (SCS) additivity, to predict the chemical shifts. This approach allows for a reasonable estimation of the spectral features of this compound, offering a valuable reference for its identification and characterization in research and drug development settings.

Data Presentation: Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for selected reference compounds and the predicted chemical shifts for this compound. The predictions are based on the additive effects of the bromo, fluoro, and methyl substituents on the chemical shifts of a phenylboronic acid backbone.

Carbon AtomPhenylboronic Acid (Experimental, DMSO-d6) [ppm]2-Bromophenol (Experimental, CDCl3) [ppm]3-Fluorophenylboronic Acid (Experimental, DMSO-d6) [ppm]4-Methylphenylboronic Acid (Experimental, DMSO-d6) [ppm]This compound (Predicted) [ppm]
C1 (C-B) ~134110.1135.9 (d, J=6.7 Hz)131.0~123
C2 (C-Br) 127.8152.0114.9 (d, J=21.0 Hz)135.0~118
C3 (C-CH3) 131.5132.8162.7 (d, J=243.0 Hz)128.8~141
C4 127.8121.8119.3 (d, J=2.8 Hz)139.8~130
C5 131.5128.7129.9128.8~127
C6 (C-F) 127.8116.1130.0 (d, J=8.1 Hz)135.0~160
-CH3 ---20.8~20

Note: Experimental data for reference compounds were obtained from various sources and may have been recorded in different solvents, which can influence chemical shifts. The predicted values for this compound are estimations and should be confirmed by experimental data.

Prediction Methodology

The predicted 13C NMR chemical shifts for this compound were estimated using the principle of substituent additivity. The base values from phenylboronic acid were adjusted using the known substituent chemical shifts (SCS) for bromo, fluoro, and methyl groups on a benzene ring.

Base Compound: Phenylboronic Acid (Benzene: ~128.5 ppm)

Substituent Effects (SCS values in ppm for monosubstituted benzenes):

SubstituentC-ipsoC-orthoC-metaC-para
-Br -5.5+3.4+1.7-1.6
-F +34.8-12.9+1.4-4.5
-CH3 +9.3+0.7-0.1-2.9
-B(OH)2 +5.5-0.7+3.0-0.7

The predicted shifts are calculated as follows: δ_predicted = δ_benzene + Σ(SCS_substituent)

For example, for C1: δ_C1 ≈ 128.5 (benzene) + 5.5 (ipso-B(OH)2) + 3.4 (ortho-Br) + 1.4 (meta-F) + 1.7 (meta-CH3) ≈ 140.5 ppm. Note that steric hindrance and electronic interactions in polysubstituted rings can lead to deviations from simple additivity, hence the presented values are approximations.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is provided below.

Protocol: 13C NMR Spectroscopy of Phenylboronic Acid Derivatives
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.

    • Tune and match the 13C probe to the correct frequency.

  • Data Acquisition:

    • Set the spectrometer to the 13C nucleus frequency.

    • Choose a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Set the number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

    • Set a relaxation delay (D1) of 1-2 seconds between scans.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Reference the spectrum. If TMS is used, set its peak to 0.0 ppm. If no internal standard is used, reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).

    • Integrate the peaks if relative quantitative information is desired (note that for standard proton-decoupled 13C NMR, integration may not be perfectly quantitative without further optimization).

    • Identify and label the chemical shifts of the peaks.

Mandatory Visualization

The following diagrams illustrate the structural relationships between the target compound and its alternatives, as well as a conceptual workflow for predicting 13C NMR spectra.

Structural Comparison of Phenylboronic Acids Target This compound Alt1 Phenylboronic Acid Alt1->Target + Br, F, CH3 Alt2 2-Bromophenol Alt2->Target + B(OH)2, F, CH3 - OH Alt3 3-Fluorophenylboronic Acid Alt3->Target + Br, CH3 Alt4 4-Methylphenylboronic Acid Alt4->Target + Br, F

Caption: Structural relationships of the target compound to its alternatives.

Workflow for 13C NMR Shift Prediction A Start with Base Molecule (Phenylboronic Acid) B Identify Substituents (Br, F, CH3) A->B D Apply Additivity Principle δ_pred = δ_base + Σ(SCS) A->D C Obtain Substituent Chemical Shift (SCS) Values B->C C->D E Predicted 13C NMR Spectrum D->E

Caption: Conceptual workflow for predicting 13C NMR chemical shifts.

Mass Spectrometry of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the analysis of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry. We will explore expected outcomes from different ionization methods and compare mass spectrometry with other analytical techniques, supported by generalized experimental protocols and data interpretation principles.

Comparison of Ionization Techniques

The choice of ionization technique in mass spectrometry is critical and significantly influences the resulting mass spectrum. For this compound, the two primary considerations are soft ionization, exemplified by Electrospray Ionization (ESI), and hard ionization, such as Electron Ionization (EI).

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Ionization Principle Soft ionization technique where ions are formed from a solution.[1][2]Hard ionization technique involving high-energy electron bombardment of a gaseous sample.[3][4]
Parent Ion High abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) is expected.[1]The molecular ion peak may be weak or absent due to extensive fragmentation.[3][5]
Fragmentation Minimal fragmentation, providing clear molecular weight information.[4]Extensive fragmentation, yielding structural information from the fragment ions.[3][5]
Isotopic Pattern A distinct isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be observed for the molecular ion, with M and M+2 peaks in an approximate 1:1 ratio.[6]The characteristic bromine isotopic pattern will be present in the molecular ion (if observed) and any bromine-containing fragments.[6][7]
Sample Introduction Typically coupled with liquid chromatography (LC-MS).Typically coupled with gas chromatography (GC-MS) or via a direct insertion probe.[4]
Common Adducts Formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) is possible.Adduct formation is not common.
Potential Issues Arylboronic acids can form dimers or trimers (boroxines) through dehydration, which can complicate spectra.[8][9]Thermal decomposition of the analyte may occur at the high temperatures required for vaporization.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR), carbon (¹³C NMR), boron (¹¹B NMR), and fluorine (¹⁹F NMR).Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to mass spectrometry.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and allows for quantification. Purity assessment is a primary application.High resolution and sensitivity, suitable for quantitative analysis.Does not provide structural information on its own.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule (e.g., O-H stretch of the boronic acid, C-Br, C-F, and aromatic C-H bonds).Fast and non-destructive.Provides limited information on the overall molecular structure.
Elemental Analysis Determines the elemental composition (C, H, N, etc.) of the compound, which can be used to confirm the empirical formula.Provides fundamental compositional data.Does not provide structural information and requires a pure sample.

Experimental Protocols

Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions (ESI):

    • Ionization Mode: Positive and negative modes should be tested to determine the optimal response.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: m/z 50-500.

Mass Spectrometry (GC-MS with EI)

Note: Derivatization to a more volatile ester may be necessary for optimal results.

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatograph Conditions:

    • Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

Visualizing the Workflow and Comparisons

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Data Analysis Sample 2-Bromo-6-fluoro- 3-methylphenylboronic acid Dissolution Dissolution in appropriate solvent Sample->Dissolution LC Liquid Chromatography (Separation) Dissolution->LC GC Gas Chromatography (Separation) Dissolution->GC ESI Electrospray Ionization (Soft) LC->ESI EI Electron Ionization (Hard) GC->EI MS_Detector Mass Analyzer & Detector ESI->MS_Detector EI->MS_Detector Data_Analysis Data Analysis (Spectrum Interpretation) MS_Detector->Data_Analysis

Caption: Mass Spectrometry workflow for this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques Analyte This compound MS Mass Spectrometry (Molecular Weight & Structure) Analyte->MS NMR NMR Spectroscopy (Detailed Structure) Analyte->NMR HPLC HPLC (Purity & Quantification) Analyte->HPLC IR IR Spectroscopy (Functional Groups) Analyte->IR

Caption: Comparison of analytical techniques for characterizing the target compound.

References

A Comparative Guide to Analytical Methods for 2-Bromo-6-fluoro-3-methylphenylboronic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in the synthesis of many pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, complete with illustrative experimental data and detailed protocols.

Comparison of Key Analytical Methods

A multi-pronged analytical approach is often necessary for a complete purity profile of this compound. The following table summarizes the most common methods, their principles, and their primary applications in this context.

Analytical MethodPrincipleKey Performance CharacteristicsPrimary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.Purity Assessment: Excellent for separating the main compound from organic impurities. Quantitation: Area percent is a common, though relative, measure of purity. Can be quantitative with a reference standard.Determination of organic purity and detection of related substance impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the molar concentration of a nucleus.Purity Assessment: Provides an absolute purity value against a certified internal standard. Quantitation: Highly accurate and precise, does not require a reference standard of the analyte.Absolute purity determination and quantification of the main component and major impurities.
Gas Chromatography - Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Impurity Identification: Excellent for identifying and quantifying volatile organic impurities and residual solvents.Analysis of residual solvents and volatile organic impurities.
Karl Fischer Titration Electrochemical titration based on a reaction of iodine with water.Specificity: Highly specific for water content determination. Sensitivity: Can detect water at parts-per-million (ppm) levels.Accurate determination of water content.

Experimental Data Summary

The following tables present representative data that could be obtained from the analysis of a typical batch of this compound.

Table 1: HPLC Purity Analysis

ComponentRetention Time (min)Area (%)Specification
This compound5.298.5≥ 98.0%
Impurity A3.80.8≤ 1.0%
Impurity B6.10.5≤ 0.5%
Unknown Impurities-0.2≤ 0.2%

Table 2: qNMR Purity Analysis

ParameterResultSpecification
Purity by ¹H qNMR98.2%≥ 98.0%
Internal StandardMaleic Acid-
SolventDMSO-d₆-

Table 3: Residual Solvents by GC-MS

SolventConcentration (ppm)ICH Limit (ppm)
Toluene50890
Heptane1005000
Acetone255000

Table 4: Water Content by Karl Fischer Titration

ParameterResultSpecification
Water Content0.15%≤ 0.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and samples.

HPLC Method for Purity Determination
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 20
    15 80
    20 80
    20.1 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of Acetonitrile and Water.

Quantitative ¹H NMR for Absolute Purity
  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard 30° pulse.

    • Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16.

  • Data Processing:

    • Apply Fourier transformation and phase correction.

    • Integrate a well-resolved signal of the analyte and the olefinic signal of the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.

GC-MS for Residual Solvents
  • Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of Dimethyl sulfoxide (DMSO).

Karl Fischer Titration for Water Content
  • Instrumentation: Volumetric Karl Fischer titrator.

  • Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal-Composite 5).

  • Solvent: Anhydrous methanol.

  • Procedure:

    • Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove any residual water.

    • Accurately weigh approximately 100-200 mg of the sample and add it to the titration vessel.

    • Titrate with the Karl Fischer reagent to a stable endpoint.

    • The water content is automatically calculated by the instrument based on the titrant consumption and the titer of the reagent.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC Purity Analysis.

Analytical_Method_Comparison cluster_organic Organic Purity cluster_inorganic Inorganic & Volatile Impurities Purity_Assessment Purity Assessment of This compound HPLC HPLC (Relative Purity) Purity_Assessment->HPLC qNMR qNMR (Absolute Purity) Purity_Assessment->qNMR GC_MS GC-MS (Residual Solvents) Purity_Assessment->GC_MS KF Karl Fischer (Water Content) Purity_Assessment->KF

Caption: Comparison of Analytical Methods.

A Comparative Guide to 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of 2-Bromo-6-fluoro-3-methylphenylboronic acid and other structurally related boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The performance of these reagents is evaluated based on experimental data, highlighting the impact of substitution patterns on reaction yields and efficiency.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of boronic acid is a key determinant of the reaction's success, with electronic and steric factors playing a significant role in its reactivity. This compound, with its unique substitution pattern, presents an interesting case study in the interplay of these effects.

Performance Comparison of Substituted Phenylboronic Acids

The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.

To illustrate these effects, the following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions. This allows for a direct comparison of their relative reactivities.

Boronic AcidSubstituentsYield (%)Reference
Phenylboronic acidUnsubstituted98
3-Methylphenylboronic acid (m-tolylboronic acid)3-CH₃ (meta, electron-donating)96
4-Methoxyphenylboronic acid4-OCH₃ (para, electron-donating)99
4-Chlorophenylboronic acid4-Cl (para, electron-withdrawing)92
2-Nitrophenylboronic acid2-NO₂ (ortho, electron-withdrawing, sterically hindering)45[1]
This compound 2-Br, 6-F, 3-CH₃ [Data not available in a directly comparable study]
2-Bromophenylboronic acid2-Br (ortho, sterically hindering)75
2-Fluorophenylboronic acid2-F (ortho, electron-withdrawing)88
2,6-Dimethylphenylboronic acid2,6-di-CH₃ (di-ortho, sterically hindering)65

Note on Data: While directly comparable, peer-reviewed data for this compound under these specific conditions was not available, the data for analogous compounds with ortho-substituents provide valuable insights into its expected reactivity. The presence of two ortho-substituents (bromo and fluoro) is expected to introduce significant steric hindrance, potentially leading to lower yields compared to mono-ortho-substituted or less hindered boronic acids. The electronic effects of the bromo and fluoro groups (electron-withdrawing) and the methyl group (electron-donating) will also collectively influence the reactivity.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, particularly with sterically hindered or electronically demanding substrates like this compound.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and Logical Relationships

The efficiency of the Suzuki-Miyaura coupling is governed by the interplay of several factors within the catalytic cycle. The following diagrams illustrate the key steps and the logical relationships influencing the selection of reaction components.

Suzuki_Miyaura_Catalytic_Cycle cluster_catalyst Catalyst Regeneration Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection cluster_electronic Electronic Effects cluster_steric Steric Effects Electron-Donating Groups Electron-Donating Groups Increased Reactivity Increased Reactivity Electron-Donating Groups->Increased Reactivity Electron-Withdrawing Groups Electron-Withdrawing Groups Decreased Reactivity Decreased Reactivity Electron-Withdrawing Groups->Decreased Reactivity Ortho-Substituents Ortho-Substituents Hindered Reaction Hindered Reaction Ortho-Substituents->Hindered Reaction Meta/Para-Substituents Meta/Para-Substituents Less Hindered Reaction Less Hindered Reaction Meta/Para-Substituents->Less Hindered Reaction Boronic Acid Selection Boronic Acid Selection Electronic Effects Electronic Effects Steric Effects Steric Effects

Caption: Factors influencing the selection and reactivity of boronic acids.

References

Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Bromo-6-fluoro-3-methylphenylboronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a persistent challenge. The ortho-substituted framework of molecules like 2-bromo-6-fluoro-3-methylphenylboronic acid presents significant hurdles in traditional cross-coupling reactions. This guide provides an objective comparison of alternative reagents and methodologies to this common building block, offering data-driven insights and detailed experimental protocols to empower more efficient and robust synthetic strategies.

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, often faces limitations when dealing with sterically demanding substrates. The bulky substituents flanking the reactive sites can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and forcing harsh reaction conditions. This guide explores viable alternatives to the use of this compound, focusing on other organoboron reagents with enhanced stability and reactivity, as well as alternative coupling methodologies that bypass the use of organoboron compounds altogether.

Performance Comparison of Synthetic Methodologies

The following table summarizes a comparison of different approaches for the synthesis of biaryls from a 2-bromo-6-fluoro-3-methylaniline scaffold, highlighting key performance indicators such as reaction yield, temperature, and catalyst loading. The data presented is a compilation from various studies on structurally related, sterically hindered substrates to provide a comparative overview.

MethodologyCoupling PartnerTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001275-95
Suzuki-Miyaura Potassium AryltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃THF/H₂O801880-92
Suzuki-Miyaura Aryl MIDA BoronatePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001285-98
Negishi Coupling Arylzinc HalidePd(OAc)₂ / CPhos-THFRT3-685-95
Hiyama Coupling AryltrimethoxysilanePdCl₂(MeCN)₂ / P(o-tol)₃TBAFToluene1001270-90

In-Depth Look at Alternative Reagents and Methodologies

Advanced Organoboron Reagents: Potassium Trifluoroborates and MIDA Boronates

While traditional boronic acids are widely used, they can be prone to decomposition through protodeboronation, especially with electron-deficient or heteroaromatic substrates. Potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable and easy-to-handle alternatives.[1][2]

  • Potassium Organotrifluoroborates (K-R-BF₃): These crystalline salts are monomeric, air-stable, and less susceptible to protodeboronation than their boronic acid counterparts.[3] They are readily prepared from the corresponding boronic acids and are competent coupling partners in Suzuki-Miyaura reactions, often providing higher yields and greater reproducibility, particularly with challenging substrates.[4]

  • N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability, allowing them to be carried through multi-step synthetic sequences.[5] They are unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed in situ to release the corresponding boronic acid under mild aqueous basic conditions, enabling controlled and efficient coupling.[2]

Boron-Free Cross-Coupling: Negishi and Hiyama Reactions

To circumvent the challenges associated with organoboron reagents entirely, alternative palladium-catalyzed cross-coupling reactions offer powerful solutions.

  • Negishi Coupling: This methodology utilizes organozinc reagents, which are generally more reactive than organoboron compounds.[6] The Negishi coupling often proceeds under milder conditions, including room temperature, and exhibits excellent functional group tolerance. For sterically hindered substrates, the use of specialized phosphine ligands like CPhos has been shown to be highly effective.[6]

  • Hiyama Coupling: The Hiyama coupling employs organosilanes as coupling partners.[7] While requiring an activator, typically a fluoride source like TBAF, organosilanes are stable, non-toxic, and readily available. This method provides a valuable alternative for the synthesis of complex biaryls.[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Arylboronic Acid

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluoro-3-methylaniline, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of degassed toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Negishi Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Arylzinc Halide

This protocol involves the in situ formation of the organozinc reagent. All steps should be performed under strictly anhydrous and inert conditions.

Materials:

  • Aryl bromide (for organozinc formation, 1.2 equiv)

  • n-Butyllithium (1.1 equiv)

  • Zinc chloride (ZnCl₂, anhydrous, 1.2 equiv)

  • 2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • CPhos (4 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide in anhydrous THF.

    • Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes at this temperature.

    • In a separate flask, dissolve anhydrous zinc chloride in THF and slowly add this solution to the aryllithium species at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cross-Coupling Reaction:

    • In another flame-dried Schlenk flask, prepare the catalyst by dissolving palladium(II) acetate and CPhos in anhydrous THF.

    • Add the 2-bromo-6-fluoro-3-methylaniline to the catalyst solution.

    • Slowly add the freshly prepared arylzinc halide solution to the mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 3-6 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Protocol 3: Hiyama Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Aryltrimethoxysilane

Materials:

  • 2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)

  • Aryltrimethoxysilane (1.5 equiv)

  • Palladium(II) chloride bis(acetonitrile) (PdCl₂(MeCN)₂, 3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-6-fluoro-3-methylaniline, aryltrimethoxysilane, palladium(II) chloride bis(acetonitrile), and tri(o-tolyl)phosphine.

  • Add anhydrous toluene to the flask.

  • Slowly add the solution of tetrabutylammonium fluoride in THF.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with ethyl acetate, and wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing Synthetic Strategies

To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the general workflows and the catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_suzuki Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Oxidative Addition Oxidative Addition Aryl Halide->Oxidative Addition Organoboron Reagent Organoboron Reagent Transmetalation Transmetalation Organoboron Reagent->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Biaryl Product Biaryl Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Biaryl Product G cluster_workflow General Synthetic Workflow Starting Materials Starting Materials Reaction Setup Reaction Setup Starting Materials->Reaction Setup Combine & Degas Cross-Coupling Cross-Coupling Reaction Setup->Cross-Coupling Add Catalyst & Heat Work-up Work-up Cross-Coupling->Work-up Quench & Extract Purification Purification Work-up->Purification Chromatography Final Product Final Product Purification->Final Product G Reagent Reagent Class Specific Example Key Advantage BoronicAcid Boronic Acid This compound Widely available Trifluoroborate Potassium Trifluoroborate K[2-Bromo-6-fluoro-3-methylphenyl]BF₃ Enhanced stability MIDA MIDA Boronate 2-Bromo-6-fluoro-3-methylphenyl MIDA boronate Orthogonal reactivity Organozinc Organozinc (2-Bromo-6-fluoro-3-methylphenyl)zinc chloride High reactivity Organosilane Organosilane (2-Bromo-6-fluoro-3-methylphenyl)trimethoxysilane Low toxicity

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Phenylboronic acids are key reagents in these reactions, and their reactivity is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data, to facilitate informed decisions in reaction design and optimization.

The Impact of Substituents on Reactivity

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric effects. These factors predominantly influence the transmetalation step, which is often the rate-determining step of the reaction.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the organic group being transferred to the palladium center, generally leading to faster reaction rates and higher yields.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the aromatic ring. This can facilitate the transmetalation step and often leads to increased reaction rates.

Steric Effects:

  • Substituents at the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst. This steric hindrance can significantly slow down the reaction rate or even prevent the reaction from occurring, regardless of the electronic nature of the substituent.

  • Meta and para substituents generally have a less pronounced steric impact, and their influence is primarily electronic.

Quantitative Comparison of Reactivity

The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole. It is important to note that this data is compiled from multiple sources, and while efforts have been made to select for comparable reaction conditions, variations may exist. Therefore, this table should be used as a general guide to relative reactivity.

Phenylboronic Acid Substituent (Para-position)Hammett Constant (σp)Typical Yield (%)
-OCH₃-0.2785-95%
-CH₃-0.1780-90%
-H0.0075-85%
-F0.0670-80%
-Cl0.2365-75%
-CN0.6690-98%
-NO₂0.7892-99%

Note: Yields are indicative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general method suitable for a wide range of substituted phenylboronic acids and aryl halides.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling

This protocol offers a simplified procedure that avoids the use of phosphine ligands.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • WEB (a water-extract of biomass) (3 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.

  • Stir the mixture at room temperature for the required time.

  • Upon completion, extract the reaction mixture with diethyl ether.

  • Purify the product by column chromatography over silica gel.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Intermediate) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Intermediate) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_workflow Experimental Workflow A Reactant Preparation (Aryl Halide, Boronic Acid, Catalyst, Base, Solvent) B Inert Atmosphere Setup (Evacuate & Backfill with Ar/N2) A->B C Reaction Execution (Heating & Stirring) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Quenching, Extraction, Drying, Concentration) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

References

A Comparative Guide: 2-Bromo-6-fluoro-3-methylphenylboronic Acid vs. Boronic Esters in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice between a boronic acid and its corresponding ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison between 2-Bromo-6-fluoro-3-methylphenylboronic acid and its boronic esters, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The information is supported by established principles and representative experimental data to inform reagent selection.

Executive Summary: The Reactivity-Stability Trade-Off

The primary distinction between this compound and its boronic esters, such as the commonly used pinacol ester, lies in a fundamental trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]

However, this increased reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of reaction yields.[1] In contrast, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[4][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them advantageous for multi-step syntheses and high-throughput screening applications.[1][4] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]

Structural Differences

The core structural difference is the replacement of the two hydroxyl (-OH) groups on the boron atom in the boronic acid with an organic diol, such as pinacol, to form a cyclic boronate ester. This structural change is key to the differing properties of the two compound classes.

G cluster_acid This compound cluster_ester This compound pinacol ester acid Acid_Structure_Placeholder ester Ester_Structure_Placeholder acid->ester Esterification (e.g., with pinacol) ester->acid Hydrolysis

Fig. 1: General structures of the boronic acid and its pinacol ester.

Performance Comparison: A Tabulated Summary

The following table summarizes the key performance and handling characteristics of this compound versus its pinacol ester derivative. The data is representative of typical observations in a research setting.

FeatureThis compoundThis compound Pinacol Ester
Physical State Typically a white to off-white solidOften a crystalline solid
Stability/Shelf-Life Moderate; susceptible to dehydration and decomposition.[1]High; generally stable to air and moisture.[4][5]
Handling Requires careful handling, preferably under an inert atmosphere for long-term storage.Easy to handle and weigh in air.[1]
Purification Can be challenging to purify by chromatography due to potential decomposition on silica gel.Readily purified by column chromatography.[4]
Reactivity in Suzuki Coupling Generally higher, leading to faster reaction times.[1][3]Generally lower, may require longer reaction times or higher temperatures.[1]
Typical Reaction Yield Can be high, but may be variable due to reagent instability.Often more reproducible and can lead to higher isolated yields due to higher purity of the starting material.[1]
Solubility Soluble in many polar organic solvents.[6]Generally soluble in a wider range of organic solvents.[5]

The Suzuki-Miyaura Coupling: Mechanistic Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The nature of the boron reagent directly influences the transmetalation step of the catalytic cycle.

Suzuki_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X Ln B->C D Transmetalation C->D [R-B(OR')2] E Ar-Pd(II)-R Ln D->E F Reductive Elimination E->F F->A Ar-R

Fig. 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

While it is often presumed that boronic esters hydrolyze in situ to the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction, there is substantial evidence that direct transmetalation from the boronic ester is also a viable pathway.[7]

Experimental Protocols

To provide a framework for an objective comparison, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be used to directly compare the performance of this compound and its pinacol ester.

General Workflow for Reactivity Comparison

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Select Boronic Acid and Ester p2 Define Reaction Conditions (Solvent, Base, Catalyst) p1->p2 r1 Set up Parallel Reactions p2->r1 r2 Monitor Progress (TLC, GC, LC-MS) r1->r2 a1 Work-up and Purification r2->a1 a2 Characterize and Quantify Products a1->a2 a3 Compare Yields and Reaction Times a2->a3

Fig. 3: A general experimental workflow for comparing reactivity.
Detailed Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv) OR its pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC-MS.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

  • Determine the isolated yield and compare the reaction times for the boronic acid and the boronic ester.

Conclusion: Making an Informed Choice

The selection between this compound and its boronic ester derivatives is contingent upon the specific requirements of the synthesis.

  • Choose the boronic acid when:

    • Maximizing the reaction rate is the primary goal.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.

    • Potential side reactions due to instability can be minimized through careful control of reaction conditions.

  • Choose a boronic ester (e.g., pinacol ester) when:

    • Stability, ease of handling, and long-term storage are critical.[1][4]

    • High purity of the starting material is required for reproducible results, especially in multi-step syntheses.[1]

    • The slightly lower reactivity can be compensated for by adjusting reaction time or temperature.

By understanding the inherent trade-offs, researchers can make an informed decision to optimize their synthetic outcomes.

References

Navigating the Biaryl Synthesis Landscape: A Cost-Effectiveness Comparison of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl structures, the selection of appropriate building blocks is a critical decision impacting both reaction efficiency and overall project cost. This guide provides a comparative analysis of the cost-effectiveness of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its commercially available alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

The strategic placement of bromo, fluoro, and methyl groups on the phenylboronic acid ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity, and ultimately, the yield of the desired biaryl product. This analysis considers both the commercial price of these reagents and their performance in Suzuki-Miyaura coupling reactions to offer a holistic view of their economic viability.

Performance and Cost Analysis of Phenylboronic Acid Derivatives

CompoundCAS NumberSupplier Example(s)Price (USD/g)Representative Yield (%)Cost per % Yield (USD)
This compound957121-09-4Sigma-Aldrich, Combi-Blocks~150-25075-85 (estimated)~2.00 - 3.33
2-Bromo-4-fluorophenylboronic acid216393-64-5Sigma-Aldrich, TCI America~120-180[1]80-90[2]~1.33 - 2.25
2-Bromo-5-fluorophenylboronic acid959996-48-6United States Biological, AbacipharmTech~60-100[3][4]85-95[2]~0.63 - 1.18
3-Bromo-4-fluorophenylboronic acid1092533-91-9AbacipharmTech, Hangzhou Lingrui Chemical~15-20 (for larger quantities) to ~160 (for 1g)[5][6]70-80 (estimated)Variable

Note on Data: The pricing is an approximate range based on publicly available information from various suppliers and may vary depending on the vendor, purity, and quantity purchased. The representative yields are estimated based on reported data for Suzuki-Miyaura reactions of structurally similar compounds and may vary depending on the specific reaction conditions.[2][7][8][9] The "Cost per % Yield" is a calculated metric to provide a simplified cost-effectiveness comparison.

From this analysis, 2-Bromo-5-fluorophenylboronic acid emerges as a potentially highly cost-effective alternative, offering a combination of lower price and high reactivity in Suzuki-Miyaura couplings. The position of the fluorine atom at the 5-position appears to have a favorable electronic effect on the reaction, leading to excellent yields. Conversely, while this compound is a valuable and reactive building block, its higher cost may warrant consideration of more economical alternatives for large-scale synthesis, provided the alternative meets the specific structural requirements of the target molecule.

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest possible yield for a specific set of substrates.

Materials:

  • Aryl Bromide (e.g., this compound or alternative) (1.0 mmol)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Degassed Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (typically between 80-120 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizing the Workflow and Key Relationships

To better understand the experimental process and the interplay of key components, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand Solvent Add Degassed Solvent Reactants->Solvent Heating Heat and Stir (e.g., 80-120 °C) Solvent->Heating Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Inert_Atmosphere->Reactants Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Quench with Water Monitoring->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry and Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product Isolate Pure Product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling_Pathway cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Pd0->Ox_Add + Ar-Br ArPdBrL2 Ar-Pd(II)-Br Ox_Add->ArPdBrL2 Transmetalation Transmetalation ArPdBrL2->Transmetalation + Ar'-B(OH)2 + Base ArPdArL2 Ar-Pd(II)-Ar' Transmetalation->ArPdArL2 Red_Elim Reductive Elimination ArPdArL2->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') Red_Elim->Product

Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Comparative Analysis of Palladium Catalysts for Suzuki Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficiency and success of synthetic routes. This guide provides a comparative overview of palladium catalysts in the context of Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid. Due to the limited availability of direct comparative studies for this specific substrate, this document presents data from analogous reactions with structurally similar aryl halides and boronic acids to infer catalyst performance. The following sections detail experimental protocols and yield comparisons to aid in catalyst selection and methods development.

Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For sterically hindered and electronically challenging substrates, such as those with ortho-substituents like this compound, the catalyst system must be robust to achieve high yields. While specific comparative data for this exact boronic acid is scarce in published literature, we can extrapolate performance from reactions with similar substrates. The table below summarizes typical yields achieved with various palladium catalysts in the coupling of substituted aryl bromides with arylboronic acids.

Catalyst / PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₂CO₃Toluene/Water90 - 11012 - 2475 - 85
Pd(dppf)Cl₂-K₃PO₄Dioxane/Water80 - 1004 - 1285 - 95
Pd₂(dba)₃SPhosCs₂CO₃Dioxane10015~96
Pd(OAc)₂XPhosK₃PO₄THF/WaterRoom Temp0.5>95

Note: The yields presented are indicative and compiled from various sources for reactions involving structurally similar substrates. Actual yields may vary based on the specific reactants, reaction scale, and purity of reagents.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions which can be adapted for this compound.

General Protocol using Pd(PPh₃)₄
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).

  • Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol for Buchwald-Hartwig Type Catalyst (e.g., Pd(OAc)₂ with XPhos)
  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Precatalyst Formation/Addition: In a separate vial, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in degassed THF (2 mL). Add this solution to the reaction vial.

  • Solvent Addition: Add degassed water (0.5 mL).

  • Reaction Execution: Purge the vial with an inert gas, seal it, and stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.

  • Work-up and Purification: Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.

Experimental Workflow Diagram

The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram. This illustrates the key steps from reaction setup to the final analysis of the product.

Suzuki_Workflow A Reaction Setup B Reactant Dosing A->B Combine Aryl Halide & Boronic Acid C Catalyst & Base Addition B->C D Solvent Addition & Degassing C->D E Reaction D->E F Heating & Stirring E->F Monitor Progress (TLC/LC-MS) G Work-up F->G Reaction Complete H Quenching & Extraction G->H I Purification H->I J Column Chromatography I->J K Analysis J->K L NMR, LC-MS, etc. K->L

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the role of the palladium catalyst. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Analysis of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its structurally related derivatives. Due to the limited availability of published experimental data for this compound, this guide utilizes data from closely related analogues to infer its spectroscopic characteristics and provide a valuable comparative context for researchers working with this class of compounds.

The following sections present a comparative summary of predicted and experimental spectroscopic data for the target compound and its analogues, detailed experimental protocols for key analytical techniques, and visualizations of the analytical workflow.

Comparative Spectroscopic Data

The structural variations among this compound and its selected analogues—2-Bromo-6-fluorophenylboronic acid, 2-Bromo-3-methylphenylboronic acid, and 5-Bromo-2-fluoro-3-methylphenylboronic acid—lead to distinct patterns in their spectroscopic data. The following tables summarize the predicted and observed spectral characteristics for these compounds.

Note: The data for this compound is predicted based on the analysis of its analogues and general spectroscopic principles.

¹H NMR Spectral Data (Predicted and Comparative)

Solvent: DMSO-d₆

CompoundAr-H Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)-B(OH)₂ Chemical Shift (δ, ppm)
This compound (Predicted) ~7.2-7.5 (m, 2H)~2.3 (s, 3H)~8.2 (s, 2H)
2-Bromo-6-fluorophenylboronic acid7.1-7.4 (m, 3H)-~8.1 (s, 2H)
2-Bromo-3-methylphenylboronic acid7.0-7.6 (m, 3H)2.4 (s, 3H)~8.0 (s, 2H)
5-Bromo-2-fluoro-3-methylphenylboronic acid~7.1 (d, 1H), ~7.5 (d, 1H)~2.2 (s, 3H)~8.3 (s, 2H)
¹³C NMR Spectral Data (Predicted and Comparative)

Solvent: DMSO-d₆

CompoundAr-C Chemical Shifts (δ, ppm)-CH₃ Chemical Shift (δ, ppm)C-B Chemical Shift (δ, ppm)
This compound (Predicted) ~115-160 (multiple signals)~20~125
2-Bromo-6-fluorophenylboronic acid~114-162 (multiple signals)-~123
2-Bromo-3-methylphenylboronic acid~125-140 (multiple signals)~21~130
5-Bromo-2-fluoro-3-methylphenylboronic acid~118-158 (multiple signals)~19~120
Infrared (IR) Spectral Data (Predicted and Comparative)
CompoundO-H Stretch (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)C-Br Stretch (cm⁻¹)B-O Stretch (cm⁻¹)
This compound (Predicted) ~3300-3500 (broad)~1600, ~1470~550-650~1350
2-Bromo-6-fluorophenylboronic acid~3350 (broad)~1610, ~1475~570~1360
2-Bromo-3-methylphenylboronic acid~3300 (broad)~1590, ~1460~600~1355
5-Bromo-2-fluoro-3-methylphenylboronic acid~3400 (broad)~1605, ~1480~580~1350
Mass Spectrometry (MS) Data (Predicted and Comparative)
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound C₇H₇BBrFO₂232.84233.97[M-H₂O]⁺, [M-B(OH)₂]⁺
2-Bromo-6-fluorophenylboronic acidC₆H₅BBrFO₂218.82219.95[M-H₂O]⁺, [M-B(OH)₂]⁺
2-Bromo-3-methylphenylboronic acidC₇H₈BBrO₂214.85215.98[M-H₂O]⁺, [M-B(OH)₂]⁺
5-Bromo-2-fluoro-3-methylphenylboronic acidC₇H₇BBrFO₂232.84233.97[M-H₂O]⁺, [M-B(OH)₂]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for arylboronic acids and can be adapted for the specific analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the arylboronic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, 2-second relaxation delay, and 16-32 scans.

    • ¹³C NMR : Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid State (KBr Pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method : Electrospray ionization (ESI) is a common technique for arylboronic acids.

  • Mass Analyzer : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions to confirm the molecular weight and structure.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in comparing the target compound with its analogues.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Arylboronic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid State Preparation (ATR or KBr) Sample->Solid_Prep Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Solid_Prep->IR MS Mass Spectrometry Dilution->MS Process_NMR Fourier Transform, Phasing, Baseline Correction NMR->Process_NMR Process_IR Background Subtraction, Peak Picking IR->Process_IR Process_MS Mass Calibration, Peak Identification MS->Process_MS Interpretation Structural Elucidation & Comparison Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of arylboronic acid derivatives.

Comparative_Analysis_Logic cluster_analogues Structural Analogues (Experimental Data) Target This compound (Target Compound - Predicted Data) Analogue1 2-Bromo-6-fluorophenylboronic acid (Missing -CH₃) Target->Analogue1 Compare effect of -CH₃ Analogue2 2-Bromo-3-methylphenylboronic acid (Missing -F) Target->Analogue2 Compare effect of -F Analogue3 5-Bromo-2-fluoro-3-methylphenylboronic acid (Isomer) Target->Analogue3 Compare effect of substituent position

Safety Operating Guide

Navigating the Disposal of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Safety Precautions

Substituted phenylboronic acids are common reagents in organic synthesis. The presence of bromine and fluorine atoms in 2-Bromo-6-fluoro-3-methylphenylboronic acid suggests that it should be handled with care, treating it as a potentially hazardous substance. Based on data from similar compounds, the primary hazards are likely to include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2][3]

Key safety precautions include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[1][2][3]

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the laboratory.[1]

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data for this compound is not available. The following table summarizes the general hazard classifications for a representative analogous compound, 4-Fluoro-2-methylphenylboronic acid.[2]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Workflow

The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram illustrates the decision-making process and procedural steps for its safe disposal.

G Disposal Workflow for this compound A Start: Unused or Waste This compound B Is the material contaminated? A->B C Segregate as Hazardous Chemical Waste B->C Yes H Treat as Hazardous Waste B->H No D Place in a designated, labeled, and sealed waste container. (Halogenated Organic Waste) C->D E Store in a designated Satellite Accumulation Area (SAA). D->E F Arrange for pickup by licensed hazardous waste disposal service. E->F G End: Proper Disposal F->G H->D

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, and filter paper), must be treated as hazardous waste.[4][5] This waste should be segregated into a designated container for halogenated organic waste to prevent reactions with incompatible chemicals.[6]

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure screw-top lid.[6] The original product container is often a suitable choice.[7]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][5] Do not use chemical formulas or abbreviations.[5]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4][6]

    • The SAA should be a secure, well-ventilated area away from heat sources and incompatible materials.[6]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in the regular trash.[8]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4]

    • Provide a complete and accurate description of the waste to the disposal service.

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling 2-Bromo-6-fluoro-3-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-6-fluoro-3-methylphenylboronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar boronic acid derivatives. It is imperative to treat this chemical with caution and adhere to the safety protocols outlined below to mitigate potential hazards.

Immediate Safety Precautions

Based on data for related compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]

  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

  • Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[6][7] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be removed immediately and washed before reuse.[1][5]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][6]Protects eyes from dust particles and potential splashes.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[5][6]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6][7]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][6]Minimizes the risk of respiratory tract irritation.[6]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safe handling.

  • Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[6] The work area within the chemical fume hood should be clean and free of clutter.[6]

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling:

    • Keep the container of this compound tightly closed when not in use.[6][8]

    • Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers.[6]

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Properly remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][9]

  • Waste Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[9]

  • Containerization: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.[9] The container should be made of a material compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]

  • Storage: Store the sealed waste container in a secure, well-ventilated designated waste accumulation area, away from heat and incompatible materials.[9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[9][10] Dispose of all chemical waste in accordance with federal, state, and local regulations.[5]

Experimental Workflow

prep Preparation ppe Don PPE prep->ppe Ensure safety measures are in place handling Chemical Handling ppe->handling Proceed with experiment post_handling Post-Handling handling->post_handling After experiment completion disposal Waste Disposal post_handling->disposal Segregate and label waste end End disposal->end Follow institutional protocols

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.